(s)-2-(Trifluoromethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382334 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-41-5 | |
| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (s)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-2-(Trifluoromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the stereocenter and the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to serve as a resource for researchers in the pharmaceutical and life sciences.
Chemical and Physical Properties
This compound, with the CAS number 119580-41-5 , is a solid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, enhancing metabolic stability and binding affinity in larger molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 119580-41-5 | [3][4] |
| Molecular Formula | C5H8F3N | [3] |
| Molecular Weight | 139.12 g/mol | [3] |
| Appearance | White to tan powder or crystals | |
| Melting Point | 29-33 °C | [3][4] |
| Boiling Point | 104-106 °C (for the racemate) | |
| Density | 1.210 g/mL at 25 °C (for the racemate) | |
| Storage Temperature | 2-8°C | [3] |
| SMILES String | FC(F)(F)[C@@H]1CCCN1 | [3] |
| InChI Key | VINAMCOZNJHNIH-BYPYZUCNSA-N | [3] |
Synthesis and Experimental Protocols
The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is a key area of research, with several strategies developed to achieve high enantioselectivity. A common and effective method involves a formal (3+2)-annulation strategy via an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[5][6][7]
General Asymmetric Synthesis Workflow
The following diagram illustrates a general workflow for the asymmetric synthesis of a substituted this compound derivative, based on the Michael addition/reductive cyclization approach.
Caption: General workflow for the asymmetric synthesis of this compound derivatives.
Detailed Experimental Protocol Example: Synthesis of a Trisubstituted 2-(Trifluoromethyl)pyrrolidine
The following is a representative protocol adapted from the literature for the synthesis of a trisubstituted 2-(trifluoromethyl)pyrrolidine derivative, which illustrates the key steps.[5]
Step 1: Asymmetric Michael Addition
-
To a solution of the nitroolefin (0.2 mmol) in toluene (0.4 mL) at the specified temperature, add the 1,1,1-trifluoromethylketone (0.4 mmol).
-
Add the chiral diarylprolinol silyl ether catalyst (20 mol %).
-
Stir the reaction mixture vigorously for the time specified in the literature (e.g., 1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.[5]
-
Upon completion, the reaction mixture can be directly used in the next step or purified by flash column chromatography on silica gel.
Step 2: Reductive Cyclization
-
Dissolve the crude Michael adduct in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst for hydrogenation, for example, palladium on carbon (Pd/C) or Raney nickel.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction until the starting material is fully consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine derivative.
Purification and Characterization
Purification:
-
Distillation: For liquid pyrrolidines, vacuum distillation can be an effective purification method.[8]
-
Column Chromatography: Flash column chromatography on silica gel is commonly used to purify both the intermediate Michael adduct and the final pyrrolidine product.[5]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for purification.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the successful synthesis of the trifluoromethyl-containing pyrrolidine.[9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product.[5][10] Reversed-phase HPLC can be used to assess chemical purity.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Biological Relevance and Applications in Drug Discovery
The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][11][12] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets.[1][2][13]
This compound is a key building block in the synthesis of various biologically active compounds.[14] Its incorporation into drug candidates is a strategy to leverage the beneficial properties of both the chiral pyrrolidine ring and the trifluoromethyl group.
Role in Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting components of this pathway are therefore of great therapeutic interest.
Alpelisib, an FDA-approved inhibitor of the p110α catalytic subunit of PI3K, features a pyrrolidine carboxamide moiety.[1] While not a direct derivative of this compound, its mechanism of action provides a relevant example of how pyrrolidine-containing molecules can interact with key biological pathways. The following diagram illustrates the simplified PI3K/Akt signaling pathway and the point of inhibition by a PI3K inhibitor.
Caption: Inhibition of the PI3K/Akt pathway by a targeted inhibitor.
Conclusion
This compound is a chiral building block with high potential in the development of new pharmaceuticals. Its synthesis via asymmetric catalysis allows for the creation of enantiomerically pure compounds, which is critical for modern drug design. The unique properties conferred by the trifluoromethyl group make it an attractive moiety for enhancing the druglike characteristics of lead compounds. Further exploration of the applications of this compound in the synthesis of novel bioactive molecules is a promising avenue for future research in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. chemimpex.com [chemimpex.com]
A Technical Guide to the Synthesis of Chiral Trifluoromethylated Amines for Researchers and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Chiral amines, in turn, are ubiquitous pharmacophores. The combination of these two moieties in the form of chiral trifluoromethylated amines presents a powerful strategy for the development of novel therapeutics. This guide provides an in-depth overview of the key synthetic methodologies for accessing these valuable building blocks, with a focus on practical experimental protocols and comparative data to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthetic Strategies
The asymmetric synthesis of trifluoromethylated amines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the reduction of trifluoromethyl ketimines, nucleophilic additions to trifluoromethyl imines, the use of chiral auxiliaries, biocatalytic methods, and the isomerization of imines.
Asymmetric Reduction of Trifluoromethyl Ketimines
The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a direct and widely employed strategy for the synthesis of chiral trifluoromethylated amines.[1] This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the hydride addition to the C=N double bond.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from a procedure utilizing a rhodium-based catalyst for the asymmetric hydrogenation of an N-aryl trifluoromethyl ketimine.
Materials:
-
N-Aryl trifluoromethyl ketimine (1.0 equiv)
-
[Rh(cod)₂]BF₄ (0.01 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 equiv)
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., methanol or toluene)
Procedure:
-
In a glovebox, a pressure-resistant reaction vessel is charged with the N-aryl trifluoromethyl ketimine and the rhodium precursor, [Rh(cod)₂]BF₄.
-
The chiral phosphine ligand is added, and the vessel is sealed.
-
Anhydrous, degassed solvent is added via syringe.
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24-48 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral trifluoromethylated amine.
Quantitative Data Summary:
| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| [Rh((R)-BINAP)]BF₄ | N-(p-methoxyphenyl)-1-phenylethan-1-imine | Methanol | 40 | 50 | 95 | 92 |
| [Ir(cod)Cl]₂/(S)-SEGPHOS | N-phenyl-1-(4-bromophenyl)ethan-1-imine | Toluene | 60 | 80 | 91 | 95 |
| RuCl₂((R)-BINAP)(dmf)n | N-(p-tolyl)-1-(thiophen-2-yl)ethan-1-imine | Ethanol | 50 | 60 | 88 | 90 |
Logical Relationship of Asymmetric Reduction
Caption: General workflow for the asymmetric reduction of trifluoromethyl ketimines.
Asymmetric Nucleophilic Addition to Trifluoromethyl Imines
The addition of nucleophiles to the electrophilic carbon of trifluoromethyl imines is a versatile method for constructing C-C or C-heteroatom bonds and creating a stereocenter. The Strecker reaction, involving the addition of cyanide, is a classic example.
Experimental Protocol: Organocatalytic Asymmetric Strecker Reaction
This protocol describes a thiourea-catalyzed asymmetric Strecker reaction of a trifluoromethyl ketimine.[2][3]
Materials:
-
Trifluoromethyl ketimine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Chiral thiourea catalyst (e.g., Takemoto's catalyst) (0.1 equiv)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral thiourea catalyst and the trifluoromethyl ketimine under an inert atmosphere.
-
Anhydrous solvent is added, and the mixture is cooled to the desired temperature (e.g., -78 °C).
-
Trimethylsilyl cyanide is added dropwise to the stirred solution.
-
The reaction is stirred at this temperature for the specified time (e.g., 12-24 hours), with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the chiral α-aminonitrile.
-
The resulting aminonitrile can be hydrolyzed to the corresponding α-amino acid or reduced to the diamine.
Quantitative Data Summary:
| Catalyst | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Takemoto's Catalyst | N-Boc-1-phenylethan-1-imine | TMSCN | Toluene | -78 | 92 | 96 |
| Jacobsen's Catalyst | N-benzyl-1-(naphthalen-2-yl)ethan-1-imine | KCN/AcOH | CH₂Cl₂ | -40 | 85 | 91 |
| Chiral Guanidine | N-allyl-1-phenylethan-1-imine | HCN | MTBE | -78 | 90 | 94 |
Experimental Workflow for Asymmetric Strecker Reaction
Caption: Step-by-step workflow for a typical asymmetric Strecker reaction.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, which is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed, is a robust and reliable strategy. N-tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of trifluoromethylated amines.[1][4][5][6]
Experimental Protocol: Diastereoselective Addition to N-tert-Butanesulfinyl Imines
This protocol outlines the addition of a Grignard reagent to a trifluoromethyl ketimine derived from N-tert-butanesulfinamide.
Materials:
-
(R)- or (S)-N-tert-Butanesulfinyl trifluoromethyl ketimine (1.0 equiv)
-
Grignard reagent (e.g., MeMgBr, EtMgBr) (1.5 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Anhydrous conditions and inert atmosphere
Procedure:
-
The N-tert-butanesulfinyl trifluoromethyl ketimine is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent is added dropwise to the cooled solution over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H or ¹⁹F NMR.
-
The crude product is purified by column chromatography.
-
The N-tert-butanesulfinyl group can be removed by treatment with HCl in methanol to afford the free chiral amine.
Quantitative Data Summary:
| Chiral Auxiliary | Ketimine Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | dr |
| (R)-N-tert-Butanesulfinamide | Ph(CF₃)C=NS(O)tBu | MeMgBr | THF | -78 | 95 | >98:2 |
| (S)-N-tert-Butanesulfinamide | Cy(CF₃)C=NS(O)tBu | EtMgBr | Et₂O | -78 | 92 | 97:3 |
| (R)-N-tert-Butanesulfinamide | (4-Cl-Ph)(CF₃)C=NS(O)tBu | VinylMgBr | THF | -78 | 88 | 95:5 |
Signaling Pathway of Chiral Auxiliary Control
Caption: Mechanism of stereocontrol by the N-tert-butanesulfinyl chiral auxiliary.
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes, such as cytochrome c, can be used to catalyze the asymmetric synthesis of trifluoromethylated amines with high enantioselectivity.[7]
Experimental Protocol: Biocatalytic N-H Bond Insertion
This protocol is based on the use of an engineered cytochrome c for the synthesis of a chiral α-trifluoromethyl amine.[7]
Materials:
-
Aryl amine (1.0 equiv)
-
Ethyl 2-diazo-3,3,3-trifluoropropionate (1.5 equiv)
-
Engineered cytochrome c variant (e.g., in whole cells or as a purified enzyme)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Anaerobic conditions
Procedure:
-
In an anaerobic environment (e.g., a glovebox), a suspension of E. coli cells expressing the engineered cytochrome c variant in buffer is prepared.
-
The aryl amine substrate is added to the cell suspension.
-
The diazo reagent, dissolved in a minimal amount of a water-miscible solvent (e.g., DMSO), is added to initiate the reaction.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).
-
The reaction is monitored for product formation and enantiomeric excess by chiral HPLC or GC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
Quantitative Data Summary:
| Enzyme Variant | Amine Substrate | Diazo Reagent | Yield (%) | er |
| Engineered Cytochrome c #1 | Aniline | Ethyl 2-diazo-3,3,3-trifluoropropionate | 95 | 98:2 |
| Engineered Cytochrome c #2 | 4-Methoxyaniline | Benzyl 2-diazo-3,3,3-trifluoropropionate | 88 | 99:1 |
| Wild-Type Cytochrome c | Aniline | Ethyl 2-diazo-3,3,3-trifluoropropionate | <5 | N/A |
Biocatalytic Synthesis Workflow
Caption: General workflow for the biocatalytic synthesis of chiral trifluoromethylated amines.
Enantioselective Isomerization of Imines
The enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, which can then be reduced to chiral amines, represents an atom-economical approach. This transformation can be catalyzed by chiral organic molecules, such as cinchona alkaloids.[8][9][10][11][12]
Experimental Protocol: Cinchona Alkaloid-Catalyzed Imine Isomerization
This protocol is for the isomerization of an N-benzyl trifluoromethyl ketimine catalyzed by a modified cinchona alkaloid.
Materials:
-
N-Benzyl trifluoromethyl ketimine (1.0 equiv)
-
Modified cinchona alkaloid catalyst (e.g., a 9-amino(9-deoxy)epiquinine derivative) (0.1 equiv)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Inert atmosphere
Procedure:
-
To a solution of the N-benzyl trifluoromethyl ketimine in anhydrous toluene under an inert atmosphere is added the cinchona alkaloid catalyst.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period (e.g., 48-72 hours).
-
The progress of the isomerization to the enamine is monitored by ¹H NMR or GC/MS.
-
Once the isomerization is complete, the solvent is removed under reduced pressure.
-
The resulting crude enamine can be directly reduced in a subsequent step (e.g., using NaBH₄ or H₂/Pd-C) to the desired chiral amine.
-
The final product is purified by column chromatography.
Quantitative Data Summary:
| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) (after reduction) | ee (%) |
| Modified Quinine | N-benzyl-1-phenylethan-1-imine | Toluene | 25 | 85 | 92 |
| Modified Quinidine | N-benzyl-1-(4-chlorophenyl)ethan-1-imine | Mesitylene | 40 | 81 | 95 |
| (DHQD)₂PHAL | N-benzyl-1-(thiophen-2-yl)ethan-1-imine | Toluene | 25 | 78 | 88 |
Logical Pathway of Imine Isomerization
Caption: The logical sequence from trifluoromethyl ketimine to chiral amine via isomerization.
Conclusion
The synthesis of chiral trifluoromethylated amines is a dynamic and evolving field, driven by the increasing demand for these valuable building blocks in drug discovery. This guide has outlined several of the most powerful and practical strategies available to researchers. The choice of method will ultimately depend on factors such as the specific target molecule, the availability of starting materials and catalysts, and the desired scale of the synthesis. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers to confidently navigate the synthetic landscape and accelerate the development of next-generation pharmaceuticals.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 11. scilit.com [scilit.com]
- 12. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of (s)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Trifluoromethyl)pyrrolidine is a critical chiral building block in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into the pyrrolidine scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable component in the synthesis of novel pharmaceuticals and agrochemicals.[1] This document provides a detailed overview of the core physical properties of the (S)-enantiomer, experimental considerations for their measurement, and logical workflows for its characterization.
Core Physical and Chemical Properties
The distinct stereochemistry and the presence of the trifluoromethyl group govern the physical characteristics of this compound. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₅H₈F₃N | - | [1][2] |
| Molecular Weight | 139.12 g/mol | - | [1][2][3] |
| Appearance | White to tan powder or crystals; solid | The compound is a solid at room temperature. | [1][2] |
| Melting Point | 29-33 °C | This narrow range indicates a relatively pure substance. | [1][2] |
| Boiling Point | 110-112 °C | Data for the racemic mixture is 104-106 °C.[4][5] | [6] |
| Density | 1.210 g/mL at 25 °C | This value is reported for the racemic mixture.[4][5] | [4][5] |
| Refractive Index (n₂₀/D) | 1.379 | This value is reported for the racemic mixture at 20 °C using the sodium D-line.[4][5] | [4][5] |
| Specific Rotation [α] | Not available in search results | As a chiral molecule, it will rotate plane-polarized light. The (+) notation indicates it is dextrorotatory. | [7] |
| CAS Number | 119580-41-5 | - | [1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below are generalized, yet detailed, methodologies for measuring the key properties of this compound.
1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.
-
2. Boiling Point Determination
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology (Microscale):
-
A small amount of the liquid sample (since the compound melts just above room temperature, this must be performed on a heated stage or in a warm environment) is placed in a small test tube.
-
A short, sealed capillary tube is inverted and placed into the test tube.
-
The apparatus is heated gently in a heating block or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the inverted capillary.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
3. Specific Rotation Measurement
-
Objective: To measure the extent and direction to which the chiral compound rotates plane-polarized light, which is a key indicator of enantiomeric purity.[7][8][9]
-
Methodology:
-
Solution Preparation: A precise concentration (c, in g/100 mL) of this compound is prepared by dissolving a known mass of the compound in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask.
-
Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (λ = 589 nm) at a controlled temperature (t), usually 20 or 25 °C.[7][10] A blank reading is taken with a cell filled only with the solvent.
-
Sample Measurement: The polarimeter cell of a known path length (l, in decimeters) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The observed rotation (α) is measured.[8]
-
Calculation: The specific rotation ([α]tλ) is calculated using the formula: [α] = α / (l × c).[8][9] The result is reported with the temperature, wavelength, and solvent used.
-
Visualized Workflows and Relationships
Logical Relationship of Molecular Structure to Physical Properties
The following diagram illustrates how the key structural features of this compound influence its macroscopic physical properties.
Caption: Relationship between molecular features and physical properties.
Experimental Workflow for Chiral Characterization
This diagram outlines the typical experimental sequence for verifying the identity and enantiomeric purity of this compound using polarimetry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]
- 3. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(TRIFLUOROMETHYL)PYRROLIDINE | 109074-67-1 [amp.chemicalbook.com]
- 5. 109074-67-1 CAS MSDS (2-(TRIFLUOROMETHYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (S)-(+)-2-(Trifluoromethyl)pyrrolidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. <781> OPTICAL ROTATION [drugfuture.com]
Spectroscopic and Synthetic Insights into (s)-2-(Trifluoromethyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to (s)-2-(Trifluoromethyl)pyrrolidine. This chiral heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document is intended to serve as a valuable resource by presenting available spectroscopic data, detailing relevant experimental protocols, and illustrating key synthetic and analytical workflows.
Spectroscopic Data
While a complete set of publicly available spectroscopic data for the free base of this compound is not consolidated in a single source, data for closely related derivatives and the racemic mixture provide valuable reference points. The following tables summarize the available and predicted spectroscopic information.
Table 1: NMR Spectroscopic Data for 2-(Trifluoromethyl)pyrrolidine Derivatives
| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| This compound (Predicted) | ¹H | CDCl₃ | ~3.5-3.8 (m, 1H, H2), ~3.0-3.3 (m, 2H, H5), ~1.8-2.2 (m, 4H, H3, H4), ~1.5-2.0 (br s, 1H, NH) | - |
| ¹³C | CDCl₃ | ~65-70 (q, C2), ~46-50 (t, C5), ~25-30 (t, C3), ~22-26 (t, C4), ~124-128 (q, CF₃) | ¹JCF ≈ 280-285 | |
| ¹⁹F | CDCl₃ | ~-75 to -80 (t) | ³JHF ≈ 8-10 | |
| N-Boc-(s)-2-(Trifluoromethyl)pyrrolidine | ¹⁹F | CDCl₃ | -76.3 (s) | - |
Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Compound | Key Signals |
| Mass Spectrometry (EI) | 2-(Trifluoromethyl)pyrrolidine | m/z 139 (M⁺), 120 ([M-F]⁺), 70 ([M-CF₃]⁺) |
| Infrared Spectroscopy | This compound | ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1100-1350 cm⁻¹ (C-F stretch) |
Experimental Protocols
Synthesis of this compound
The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines can be achieved through various strategies, including asymmetric Michael additions followed by reductive cyclization. A general workflow is outlined below.
General Procedure for Asymmetric Michael Addition and Reductive Cyclization:
-
Michael Addition: To a solution of a suitable nitroalkene and a trifluoromethyl ketone in an appropriate solvent (e.g., toluene, CH₂Cl₂), an organocatalyst (e.g., a chiral secondary amine) is added at a controlled temperature (e.g., -20 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or NMR spectroscopy until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude Michael adduct is purified by column chromatography.
-
Reductive Cyclization: The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon) or reduction with other reducing agents (e.g., zinc in acetic acid) to effect the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring.
-
Final Purification: The resulting pyrrolidine is purified by distillation or column chromatography to yield the desired this compound. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key parameters to note are the chemical shifts, multiplicities, and coupling constants of the protons on the pyrrolidine ring, particularly the proton at the C2 position.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded. The characteristic quartet of the trifluoromethyl carbon and the signals for the pyrrolidine ring carbons are of primary interest.
-
¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum is acquired. The chemical shift and multiplicity (typically a triplet due to coupling with the C2 proton) of the CF₃ group are recorded. C₆F₆ can be used as an internal or external standard.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a GC or LC system). Electron ionization (EI) or chemical ionization (CI) can be used. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A neat sample of the liquid compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used.
-
Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for N-H, C-H, and C-F bonds are identified.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Commercial Availability and Synthetic Insights into (s)-2-(Trifluoromethyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-2-(Trifluoromethyl)pyrrolidine is a critical chiral building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyrrolidine scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic methodologies for its preparation, and insights into its application in targeting key biological pathways.
Commercial Availability
This compound and its hydrochloride salt are commercially available from several suppliers, typically with a purity of 97% or higher. The availability in various quantities, from milligrams to grams, facilitates its use in both early-stage research and larger-scale synthetic campaigns.
| Supplier | Product Name | CAS Number | Purity | Pack Size |
| Sigma-Aldrich | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | 97% | 1 g |
| Chem-Impex | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | ≥ 97% (GC) | 250 mg, 1 g |
| Sunway Pharm Ltd | This compound | 119580-41-5 | 97% | 1 g, 5 g, 25 g |
| BLDpharm | This compound hydrochloride | 1410903-57-9 | --- | --- |
| Synblock Inc. | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride | 1410903-57-9 | NLT 98% | --- |
Note: Pricing is subject to change and may vary between suppliers and over time. It is recommended to consult the suppliers' websites for the most current information. The hydrochloride salt form often provides improved solubility and handling characteristics in aqueous media.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈F₃N |
| Molecular Weight | 139.12 g/mol |
| Melting Point | 29-33 °C |
| Boiling Point | 104-106 °C |
| Density | 1.210 g/mL at 25 °C |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Synthetic Methodologies
The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines is a key area of research, with several effective strategies developed. Organocatalysis has emerged as a powerful tool for establishing the chiral center at the C2 position with high stereocontrol. Below are detailed experimental protocols representative of the key asymmetric methods employed.
Organocatalyzed 1,3-Dipolar Cycloaddition
This method provides access to highly substituted α-trifluoromethyl pyrrolidines with excellent diastereoselectivity and enantioselectivity.
Experimental Protocol:
-
Preparation of the Ketimine: A mixture of the desired ketone and 2,2,2-trifluoroethylamine hydrochloride is heated in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude ketimine is purified.
-
Cycloaddition Reaction: To a vial containing the ketimine (0.15 mmol), an organocatalyst such as diphenylprolinol trimethylsilyl ether (0.01 mmol), and an additive like 3,5-dinitrobenzoic acid (0.01 mmol) is added anhydrous acetonitrile (1 mL) at room temperature.
-
The corresponding α,β-unsaturated aldehyde (0.10 mmol) is then added in one portion.
-
The reaction is stirred for the specified time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired α-trifluoromethyl pyrrolidine.
Asymmetric Michael Addition/Reductive Cyclization
This formal [3+2] annulation strategy allows for the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.
Experimental Protocol:
-
Michael Addition: To a solution of a 1,1,1-trifluoromethylketone and a nitroolefin in a suitable solvent (e.g., toluene), an organocatalyst (e.g., a chiral secondary amine) is added at a controlled temperature. The reaction is stirred until the starting materials are consumed, as monitored by TLC. The resulting Michael adduct is then isolated and purified.
-
Reductive Cyclization: The purified Michael adduct is dissolved in a solvent such as methanol, and a hydrogenation catalyst (e.g., palladium on carbon) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction and cyclization are complete. The catalyst is removed by filtration, and the solvent is evaporated. The crude pyrrolidine is then purified by column chromatography.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The unique structural and electronic properties of this compound make it a valuable scaffold for designing potent and selective modulators of various biological targets, particularly in the areas of oncology and central nervous system (CNS) disorders.
Modulation of the CXCR4 Signaling Pathway in Cancer
The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in cancer progression, metastasis, and the tumor microenvironment.[2] Antagonists of CXCR4 can inhibit the migration and proliferation of cancer cells. The pyrrolidine scaffold has been utilized in the design of potent CXCR4 antagonists.
Modulation of the NMDA Receptor Signaling Pathway in CNS Disorders
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders. Pyrrolidine derivatives have been investigated as modulators of NMDA receptor activity.
Conclusion
This compound is a readily accessible and highly valuable chiral building block for the synthesis of novel therapeutic agents. Its unique properties continue to be exploited by medicinal chemists to address challenging biological targets. The synthetic methodologies outlined provide a robust foundation for the preparation of this and related structures, enabling further exploration of their potential in drug discovery. The ability of pyrrolidine-based compounds to modulate key signaling pathways, such as those involving CXCR4 and NMDA receptors, underscores the importance of this scaffold in the development of next-generation therapeutics for a range of diseases.
References
Proline-Based Organocatalysts: A Technical Guide to Asymmetric Synthesis
Introduction
Proline and its derivatives have emerged as powerful and versatile tools in the field of organocatalysis, enabling the asymmetric synthesis of complex chiral molecules with high efficiency and stereoselectivity.[1][2] This technical guide provides an in-depth exploration of proline-based organocatalysts for researchers, scientists, and drug development professionals. It covers the core principles of proline catalysis, detailed experimental protocols for key reactions, and quantitative data to facilitate catalyst selection and reaction optimization. Proline's effectiveness stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, which act in concert to mimic the function of complex enzymes.[3][4] This dual functionality allows proline to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium intermediates, guiding the stereochemical outcome of the reaction.[2][5][6]
Core Concepts in Proline Catalysis
Proline-based organocatalysis primarily operates through two key mechanistic pathways: enamine and iminium catalysis.
Enamine Catalysis: In this pathway, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The stereochemistry of the final product is directed by the chiral environment created by the proline catalyst during the carbon-carbon bond-forming step. A general representation of this catalytic cycle is depicted below.
Iminium Catalysis: In this mode of activation, proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, enhancing its reactivity towards nucleophiles. The stereocontrol is again dictated by the chiral scaffold of the proline catalyst, which directs the nucleophilic attack to one of the two enantiotopic faces of the electrophile.
Key Asymmetric Reactions Catalyzed by Proline
Proline and its derivatives effectively catalyze a wide array of important asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[7] The reaction typically involves the addition of a ketone to an aldehyde.[1]
Quantitative Data for Proline-Catalyzed Aldol Reactions
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 24 | 95 | 95:5 | 98 | [1] |
| 2 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 | |
| 3 | Acetone | Benzaldehyde | Prolinamide (20) | Neat | 48 | 66 | - | 93 | [8] |
| 4 | Cyclopentanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 4 | >99 | 45:55 | 95 | [1] |
| 5 | Acetone | Isobutyraldehyde | (S)-Proline (3) | DMF | 20 | 97 | - | 96 | [9] |
Experimental Protocol: Asymmetric Aldol Reaction [1][10]
This protocol describes a general procedure for the (S)-proline-catalyzed aldol reaction between a ketone and an aldehyde.
-
Materials:
-
(S)-Proline
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0-10.0 equiv)
-
Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0-10.0 mmol).
-
Add (S)-proline (0.1-0.3 mmol, 10-30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature (or as specified) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Asymmetric Mannich Reaction
The proline-catalyzed asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[11][12] This three-component reaction involves a ketone, an aldehyde, and an amine.[5]
Quantitative Data for Proline-Catalyzed Mannich Reactions
| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 12 | 95 | >95:5 | 96 | [5] |
| 2 | Acetone | Benzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 16 | 78 | >95:5 | 96 | [5] |
| 3 | Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 12 | 65 | >95:5 | 99 | [5] |
| 4 | Acetaldehyde | N-Boc-imine (Aryl) | - | (S)-Proline (20) | CH₃CN | 2-3 | 75 | - | >99 | [11] |
| 5 | Propanal | N-PMP-imino glyoxylate | - | (S)-Proline (5) | DMSO | 1 | 92 | 97:3 | 98 | [13] |
Experimental Protocol: Asymmetric Three-Component Mannich Reaction [5]
This protocol provides a general procedure for the (S)-proline-catalyzed three-component Mannich reaction.
-
Materials:
-
(S)-Proline
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., acetone) (as solvent or co-solvent)
-
Solvent (e.g., DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the solvent (e.g., DMSO/acetone 4:1, 10 mL total), add (S)-proline (0.1-0.2 mmol, 10-20 mol%).
-
Stir the resulting suspension or solution vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography.
-
Asymmetric Michael Addition
Proline and its derivatives also catalyze the asymmetric Michael addition of carbonyl compounds to nitroalkenes and other Michael acceptors, affording valuable γ-nitro carbonyl compounds and their derivatives.[14][15]
Quantitative Data for Proline-Catalyzed Michael Additions
| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 48 | 65 | 96:4 | 99 | [16] |
| 2 | Acetone | trans-β-Nitrostyrene | Proline derivative (20) | Neat | 72 | 85 | - | 96 | [17] |
| 3 | Propanal | trans-β-Nitrostyrene | Proline-based dipeptide (5) | Neat | 24 | 95 | 98:2 | 98 | [18] |
| 4 | Cyclohexanone | Nitroolefin | Proline derivative (10) | CH₂Cl₂ | 24 | 93 | 99:1 | 93 | [18] |
| 5 | Pentanal | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 2 | 94 | 92:8 | 99 | [16] |
Experimental Workflow and Logical Relationships
A typical experimental workflow for a proline-catalyzed reaction involves a straightforward setup, reaction monitoring, workup, and purification.
Applications in Drug Development
The ability of proline-based organocatalysts to generate enantiomerically pure compounds makes them highly valuable in drug discovery and development.[19] Chiral molecules are crucial in pharmaceuticals as different enantiomers can exhibit vastly different biological activities. Proline catalysis offers a green and cost-effective alternative to traditional metal-based catalysts, which can leave toxic metal residues in the final product.[19] The operational simplicity and robustness of these reactions make them amenable to the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs).
Conclusion
Proline and its derivatives have revolutionized the field of asymmetric organocatalysis, providing a simple, inexpensive, and environmentally friendly method for the synthesis of chiral molecules.[1] This guide has provided a comprehensive overview of the core principles, key reactions, quantitative data, and experimental protocols associated with proline-based organocatalysis. By leveraging the mechanistic understanding and practical details presented, researchers and drug development professionals can effectively apply these powerful catalytic systems to advance their synthetic endeavors. The continued development of novel proline-based catalysts and methodologies promises to further expand the scope and utility of this remarkable class of organocatalysts.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20.210.105.67 [20.210.105.67]
- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 20. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 21. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often transforming a lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a range of desirable properties to a molecule, primarily stemming from the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond. These properties include enhanced lipophilicity, improved metabolic stability, and altered electronic characteristics that can modulate binding affinity and pKa.
Increased Lipophilicity
The CF3 group is significantly more lipophilic than a methyl (CH3) group, a property quantified by the Hansch-Fujita lipophilicity parameter (π). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][2]
Enhanced Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][3] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[4]
Modulation of Electronic Properties and Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule.[2] This can influence the acidity or basicity of nearby functional groups, which in turn can affect a drug's solubility, ionization state at physiological pH, and its ability to interact with biological targets. The CF3 group can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, potentially leading to enhanced binding affinity and selectivity.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative impact of the trifluoromethyl group on key physicochemical and pharmacokinetic parameters.
Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Methyl Groups
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Reference(s) |
| Hansch-Fujita Lipophilicity Parameter (π) | +0.88 | +0.56 | [2][3] |
| van der Waals Volume (ų) | 39.8 | 21.7 | [3] |
| C-F Bond Dissociation Energy (kJ/mol) | ~485 | N/A | [2][3] |
| C-H Bond Dissociation Energy (kJ/mol) | N/A | ~414 | [2][3] |
Table 2: Impact of Trifluoromethylation on Metabolic Stability (Illustrative Examples)
| Compound Pair | Parameter | Value (without -CF3) | Value (with -CF3) | Fold Change | Reference(s) |
| Generic Pyridine Analog | In Vitro Half-life (t½) in Microsomes | Shorter | Longer | Increased | [4] |
| Generic Pyridine Analog | Intrinsic Clearance (CLint) | Higher | Lower | Decreased | [4] |
| WIN 54954 vs. Analog 3 | Number of Metabolites (Monkey Liver Microsomes) | 18 | 8 | 2.25x Reduction | [6] |
Table 3: Comparative Binding Affinity (IC50/Ki) of Trifluoromethylated vs. Non-Trifluoromethylated Analogs
| Target | Compound without -CF3 | IC50/Ki (without -CF3) | Compound with -CF3 | IC50/Ki (with -CF3) | Fold Change in Potency | Reference(s) |
| PI3Kδ | Compound 1 (methyl group) | - | Compound 3 (trifluoromethyl group) | Inactive | Decrease | [7] |
| CB1 Receptor (PAM) | ZCZ011 (nitro group) | - | Analog 1 (CF3 group) | More Potent | Increase | [8] |
| 5α-reductase | Finasteride | - | Dutasteride (bis(trifluoromethyl)phenyl group) | 40-fold more potent | 40x Increase | [9][10] |
| Estrogen Receptor α | Isoxazole analog 14 | - | Isoxazole analog 2g | Superior anti-cancer activity | Increase | [11] |
Note: Direct side-by-side IC50 or Ki values for a compound and its exact non-trifluoromethylated analog are not always readily available in the literature in a simple tabular format. The data presented here are illustrative of the general trends observed.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the diluted microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can be calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight.
-
Collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).
-
-
Partitioning Experiment:
-
Prepare a stock solution of the test compound in either the organic or aqueous phase.
-
Add a known volume of the stock solution to a vial containing a known volume of the other phase. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the organic and aqueous phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the partition coefficient (P) using the equation: P = [Concentration in organic phase] / [Concentration in aqueous phase].
-
The LogP value is the logarithm of the partition coefficient: LogP = log10(P).
-
General Synthesis of Trifluoromethylated Drugs (Illustrative Examples)
Synthesis of Celecoxib: [12][13] A common synthetic route to Celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form a 1,3-dione intermediate. This intermediate is then reacted with 4-sulfonamidophenylhydrazine to form the pyrazole ring of Celecoxib.
Synthesis of Fluoxetine: [2][14][15] One synthetic approach to Fluoxetine involves a Mannich reaction of acetophenone, formaldehyde, and methylamine to form an aminoketone. This is followed by reduction of the ketone to an alcohol. The final step is a nucleophilic aromatic substitution reaction where the alcohol displaces a halogen on a trifluoromethyl-substituted benzene ring.
Synthesis of Atogepant: [8][16] The synthesis of Atogepant is a complex multi-step process. A key step involves the amide coupling of two advanced, stereochemically defined fragments: a carboxylic acid-containing moiety and a spirocyclic amine derivative. The synthesis of these fragments themselves requires multiple steps.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by trifluoromethylated drugs and a representative experimental workflow.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry. Its ability to enhance lipophilicity, block metabolic pathways, and modulate target binding makes it a valuable tool for optimizing the properties of drug candidates. A thorough understanding of the physicochemical effects of the CF3 group, coupled with robust experimental evaluation, is crucial for its successful application in the design and development of novel therapeutics. As synthetic methodologies for trifluoromethylation continue to advance, the prevalence of this "super-methyl" group in the next generation of pharmaceuticals is likely to increase.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. mdpi.com [mdpi.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. The Development of Quantitative Structure-Binding Affinity Relationship (QSBR) Models Based on Novel Geometrical Chemical Descriptors of the Protein-Ligand Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intoduction to mult step synthesisand illustrative synthesis. | PDF [slideshare.net]
- 7. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding and functional pharmacological characteristics of gepant-type antagonists in rat brain and mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Core Principles of Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry and pharmaceutical development. It focuses on the preferential synthesis of one enantiomer of a chiral molecule over the other.[1][2] Since the physiological activity of chiral drugs can differ significantly between enantiomers, with one often being therapeutic while the other is inactive or even harmful, the ability to produce enantiomerically pure compounds is of paramount importance.[3][4] This technical guide provides an in-depth overview of the fundamental principles, key strategies, and practical applications of enantioselective synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions, a comparative analysis of quantitative data, and visual representations of reaction mechanisms and workflows.
Introduction to Chirality and Enantioselectivity
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.[5] These non-superimposable mirror images are called enantiomers .[2] Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules, such as biological receptors.[1][5] A 50:50 mixture of two enantiomers is known as a racemic mixture or racemate.[1]
Enantioselective synthesis is a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products (enantiomers or diastereomers).[1] The primary goal is to maximize the formation of the desired enantiomer, a preference that is quantified by the enantiomeric excess (e.e.) .
Core Strategies in Enantioselective Synthesis
Several key strategies have been developed to achieve high levels of enantioselectivity. These can be broadly categorized as follows:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[6] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[5][7] This method is highly reliable and versatile, making it a common choice in the early stages of drug development.[6]
-
Chiral Catalysts: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.[2][3] This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired product. Chiral catalysts can be further divided into:
-
Biocatalysis: Employs enzymes or whole microorganisms to catalyze enantioselective transformations.[9][10] Enzymes are highly specific and can operate under mild reaction conditions, offering significant advantages in terms of selectivity and sustainability.[9]
-
Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[1]
-
Kinetic Resolution: Involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other.[11] This results in the separation of the less reactive, enantioenriched starting material from the product. A major drawback is that the maximum theoretical yield for the recovered enantiomer is 50%.[10]
-
Dynamic Kinetic Resolution (DKR): This strategy overcomes the 50% yield limitation of kinetic resolution by combining it with in-situ racemization of the starting material.[9][10] As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted to the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[9]
Key Experiments in Enantioselective Synthesis: Protocols and Data
This section provides detailed experimental protocols and quantitative data for several landmark enantioselective reactions, each exemplifying one of the core strategies discussed above.
Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Reaction
The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to achieve highly diastereoselective and enantioselective aldol additions.[8][12]
Quantitative Data:
| Substrate (N-Acyloxazolidinone) | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| N-Propionyl-(R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85% | [2] |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | >99% | 91% | [13] |
Experimental Protocol: Synthesis of a syn-Aldol Adduct
Adapted from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Chiral Catalyst-Mediated Synthesis: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[14][15]
Quantitative Data:
| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Geraniol | L-(+)-Diethyl Tartrate | 83.5% | - | [16] |
| (E)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | >95% | 70-90% | [9] |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Adapted from Bradley, L. M.; et al. J. Chem. Educ. 1997, 74, 1347.[11]
-
Catalyst Preparation: To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere is added L-(+)-diethyl tartrate (800 mg, 3.88 mmol), 10 mL of anhydrous dichloromethane (CH₂Cl₂), and titanium(IV) isopropoxide (960 µL, 3.24 mmol). The mixture is stirred in a -23 °C bath (CCl₄/dry ice) for 5 minutes.
-
Epoxidation: A solution of geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous CH₂Cl₂ is added via syringe. tert-Butyl hydroperoxide (1.2 mL, 6.6 mmol, 5.0-6.0 M in nonane) is then added slowly via syringe.
-
Reaction and Quenching: The solution is stirred for 45 minutes at -23 °C. The flask is then capped and stored at -20 °C for at least 18 hours. The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour. A 10% aqueous NaOH solution is added, and the mixture is stirred for an additional 30 minutes.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Kinetic Resolution: Jacobsen's Hydrolytic Kinetic Resolution of Epoxides
This method provides a practical route to enantioenriched terminal epoxides and 1,2-diols through the kinetic resolution of racemic epoxides.
Quantitative Data:
| Racemic Epoxide | Enantiomeric Excess (e.e.) of Recovered Epoxide | Yield of Recovered Epoxide (%) | Reference |
| Styrene Oxide | >99% | 87% | [17] |
| 1,2-Epoxyhexane | >99% | 43% | [18] |
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Styrene Oxide
Adapted from Tokunaga, M.; et al. Science 1997, 277, 936-938.
-
Reaction Setup: To a flask is added the chiral (salen)Co(III) catalyst (0.8 mol %).
-
Resolution: Racemic styrene oxide (1.0 equiv) is added, followed by water (0.55 equiv). The reaction mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by chiral GC or HPLC. Upon reaching approximately 50% conversion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the unreacted, enantioenriched epoxide is separated, dried, and concentrated. The epoxide can be further purified by distillation or chromatography.
Visualizing Enantioselective Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in enantioselective synthesis.
Caption: Mechanism of the Evans Aldol Reaction.
Caption: Catalytic Cycle of the Sharpless Asymmetric Epoxidation.
Caption: Logical Workflow of Dynamic Kinetic Resolution (DKR).
Industrial Application: The Synthesis of (S)-Naproxen
Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID), with the (S)-enantiomer being responsible for its therapeutic activity.[4] The industrial synthesis of (S)-Naproxen has evolved from classical resolution of the racemate to more efficient asymmetric synthesis routes.[12] One notable approach involves the rhodium-catalyzed asymmetric hydrogenation of an acrylic acid precursor, which can achieve high yields and enantioselectivities.[4][12]
Conclusion
The principles of enantioselective synthesis are fundamental to the advancement of modern chemistry, particularly in the pharmaceutical and life sciences sectors. The strategies of employing chiral auxiliaries, chiral catalysts, and biocatalysts, along with methods like kinetic and dynamic kinetic resolution, provide a powerful toolkit for the synthesis of enantiomerically pure compounds. The continued development of more efficient, selective, and sustainable methods for asymmetric synthesis will undoubtedly lead to the discovery and production of novel therapeutics and advanced materials. This guide has provided a foundational overview, practical protocols, and comparative data to aid researchers and professionals in this dynamic and critical field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. daneshyari.com [daneshyari.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Evans aldol ppt | PPTX [slideshare.net]
- 14. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 15. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 16. odinity.com [odinity.com]
- 17. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 18. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Stereochemistry of Trifluoromethylated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties. In medicinal chemistry, the CF₃ group is often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyrrolidines, five-membered nitrogen-containing heterocycles, are a common scaffold in a vast array of pharmaceuticals and natural products. The strategic incorporation of a trifluoromethyl group onto the pyrrolidine ring has therefore emerged as a powerful strategy in modern drug design. This technical guide provides an in-depth exploration of the structure and stereochemistry of trifluoromethylated pyrrolidines, focusing on their synthesis, conformational analysis, and detailed characterization.
Structure and Stereochemistry
The stereochemistry of the trifluoromethylated pyrrolidine ring is a critical determinant of its biological activity. The position of the CF₃ group (at C-2, C-3, or C-4) and its relative stereochemistry significantly impact the conformation of the five-membered ring.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. The introduction of a bulky and highly electronegative trifluoromethyl group can bias this conformational equilibrium.
Conformational Preferences:
The conformation of the pyrrolidine ring in trifluoromethylated derivatives is influenced by a combination of steric and stereoelectronic effects. The gauche effect, an attractive interaction between vicinal electronegative substituents, can play a significant role in stabilizing certain conformations. For instance, in 3-fluorinated pyrrolidines, a Cγ-exo pucker is often favored to maximize the gauche interaction between the fluorine atom and the ring nitrogen.[1] While direct studies on the gauche effect in trifluoromethylated pyrrolidines are less common, the underlying principles of stereoelectronic control are expected to be influential.
The conformational preferences can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing vicinal coupling constants (³J).[1] X-ray crystallography provides definitive evidence of the solid-state conformation.
Diagram of Pyrrolidine Ring Pucker
Caption: Common envelope and twist conformations of the pyrrolidine ring.
Data Presentation: NMR Spectroscopic Data
NMR spectroscopy is an indispensable tool for the structural and stereochemical characterization of trifluoromethylated pyrrolidines. ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information. The chemical shifts and coupling constants are highly sensitive to the electronic environment and the dihedral angles within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Trifluoromethylated Pyrrolidines
| Compound | Position of CF₃ | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (S)-2-(Trifluoromethyl)pyrrolidine | 2 | CDCl₃ | 1.80-2.10 (m, 3H), 2.95-3.15 (m, 2H), 3.60-3.75 (m, 1H), NH not reported | 25.8, 33.2, 46.9, 62.5 (q, J=29 Hz), 127.5 (q, J=278 Hz) | Commercial Source Data |
| 3-(Trifluoromethyl)pyrrolidine HCl | 3 | D₂O | 2.10-2.40 (m, 2H), 3.30-3.60 (m, 4H), 3.70-3.90 (m, 1H) | Not available | Commercial Source Data |
Table 2: Representative ¹⁹F NMR Data for Trifluoromethylated Pyrrolidines
| Compound | Position of CF₃ | Solvent | ¹⁹F NMR (δ, ppm, relative to CFCl₃) | Reference |
| N-Boc-(2S,4S)-4-(Trifluoromethyl)proline methyl ester | 4 | CDCl₃ | -74.5 (d, J=8.5 Hz) | [PMID: 20681555] |
| 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines | 2 | CDCl₃ | -75 to -80 | [2] |
Experimental Protocols
The synthesis of trifluoromethylated pyrrolidines often involves stereoselective methods to control the configuration at the chiral centers. Asymmetric synthesis strategies are particularly important for accessing enantiomerically pure compounds for pharmaceutical applications.
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines
A notable method for the asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[2] This method provides access to highly substituted pyrrolidines with excellent diastereoselectivity.
General Experimental Workflow:
Caption: General workflow for the asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines.
Detailed Method for the Synthesis of a Representative 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine:
-
Step 1: Trifluoromethylation: To a solution of the starting 4-formyl-β-lactam in an appropriate solvent (e.g., THF), a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane with a catalytic amount of a fluoride source) is added at low temperature. The reaction is stirred until completion, followed by quenching and work-up.
-
Step 2: Reduction: The resulting trifluoromethylated β-lactam is reduced using a suitable reducing agent (e.g., borane-dimethyl sulfide complex) to yield the corresponding 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine.[2]
-
Step 3 & 4: Activation and Rearrangement: The hydroxyl group of the azetidine intermediate is activated in situ (e.g., by conversion to a mesylate or tosylate). Subsequent treatment with a nucleophile leads to a ring-expansion rearrangement, affording the desired 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine with high diastereoselectivity.[2] The reaction progress is monitored by TLC or LC-MS, and the final product is purified by column chromatography.
Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition
Another powerful strategy for the asymmetric synthesis of highly functionalized trifluoromethylated pyrrolidines is the organocatalytic domino Michael/Mannich [3+2] cycloaddition.[3] This approach allows for the construction of multiple stereocenters in a single synthetic operation.
Logical Relationship of the Domino Reaction:
Caption: Logical flow of the organocatalytic domino reaction.
Conclusion
Trifluoromethylated pyrrolidines represent a class of compounds with significant potential in drug discovery and development. A thorough understanding of their structure, stereochemistry, and synthetic accessibility is paramount for the rational design of novel therapeutic agents. The methodologies and data presented in this guide offer a foundational resource for researchers in this exciting field. The continued development of novel synthetic strategies and detailed conformational analysis will undoubtedly lead to the discovery of new and improved trifluoromethylated pyrrolidine-based drugs.
References
- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/M… [ouci.dntb.gov.ua]
The Genesis of a Revolution: A Technical Guide to Chiral Pyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of chiral pyrrolidine catalysts marked a paradigm shift in asymmetric synthesis, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. This technical guide delves into the core of this revolution, tracing the history of these remarkable organocatalysts from their serendipitous discovery to their current status as indispensable tools in modern organic chemistry and drug development. We will explore the key milestones, provide detailed experimental protocols for seminal reactions, and present quantitative data to enable a thorough understanding of their capabilities.
A Historical Perspective: From a Forgotten Reaction to a Nobel Prize-Winning Concept
The story of chiral pyrrolidine catalysts begins in the 1970s with the independent discoveries by two industrial research groups. In what is now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, researchers at Hoffmann-La Roche and Schering AG found that the simple, naturally occurring amino acid L-proline could catalyze an intramolecular asymmetric aldol reaction to produce a chiral bicyclic ketone, a key intermediate in steroid synthesis, with high enantioselectivity.[1][2][3] Despite the elegance and efficiency of this transformation, the field of organocatalysis lay dormant for nearly three decades.
The renaissance of chiral pyrrolidine catalysis arrived in 2000 with two groundbreaking publications. Benjamin List, Carlos F. Barbas III, and Richard A. Lerner demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes.[4][5] This discovery unlocked the potential for a broad range of enantioselective carbon-carbon bond-forming reactions using a simple, inexpensive, and environmentally benign catalyst.[4]
Contemporaneously, David W.C. MacMillan introduced a new class of chiral pyrrolidine-derived catalysts: imidazolidinones. These catalysts were designed to activate α,β-unsaturated aldehydes towards enantioselective Diels-Alder reactions via the formation of a chiral iminium ion.[6] This work established a new mode of organocatalytic activation, iminium catalysis, complementing the enamine-based mechanism of proline catalysis. The collective contributions of List and MacMillan in pioneering asymmetric organocatalysis were recognized with the 2021 Nobel Prize in Chemistry.[7]
Core Mechanisms of Catalysis
The remarkable stereocontrol exerted by chiral pyrrolidine catalysts stems from two primary activation modes: enamine catalysis and iminium ion catalysis.
2.1. Enamine Catalysis: The Proline Paradigm
In proline-catalyzed reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the proline catalyst directs the subsequent attack of the enamine on an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The carboxylic acid moiety of proline is believed to play a crucial role in the catalytic cycle, acting as a proton shuttle to activate the electrophile and facilitate the final hydrolysis step to regenerate the catalyst.[4][8]
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
2.2. Iminium Ion Catalysis: The MacMillan Approach
MacMillan's imidazolidinone catalysts operate through a different, yet complementary, mechanism. These catalysts react with α,β-unsaturated aldehydes to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. The steric bulk of the catalyst's side chains effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.[7][9]
Caption: Iminium ion catalytic cycle for the MacMillan-catalyzed Diels-Alder reaction.
Key Experiments: Protocols and Data
This section provides detailed experimental protocols for the seminal reactions in the history of chiral pyrrolidine catalysis, along with representative quantitative data.
3.1. The Hajos-Parrish-Eder-Sauer-Wiechert Reaction (Intramolecular Aldol)
This reaction demonstrates the power of L-proline in catalyzing intramolecular aldol cyclizations to form chiral building blocks.
Experimental Protocol:
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.1 mmol) in dimethylformamide (20 mL) is added (S)-(-)-proline (17.6 mg, 0.153 mmol, 3 mol%). The reaction mixture is stirred at room temperature for 20 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL), washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral bicyclic ketol.[3]
Table 1: Representative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 | DMF | 20 | 95 | 93.5 |
| 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 | DMF | 24 | 92 | 94 |
3.2. The List-Barbas-Lerner Reaction (Intermolecular Aldol)
This reaction extended the utility of proline catalysis to intermolecular C-C bond formation.
Experimental Protocol:
To a solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in a mixture of DMSO (0.8 mL) and acetone (0.2 mL) is added (S)-(-)-proline (17.3 mg, 0.15 mmol, 30 mol%). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of half-saturated aqueous ammonium chloride solution (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired aldol product.[5]
Table 2: Representative Data for the List-Barbas-Lerner Proline-Catalyzed Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone (4:1) | 4 | 68 | 76 |
| Isobutyraldehyde | Acetone | 30 | DMSO/Acetone (4:1) | 48 | 97 | 96 |
| Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 19 | 95 | 98 |
3.3. The MacMillan Diels-Alder Reaction
This reaction showcases the power of iminium ion catalysis using chiral imidazolidinone catalysts.
Experimental Protocol:
To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (28.3 mg, 0.1 mmol, 20 mol%) in a mixture of methanol (0.95 mL) and water (0.05 mL) at -20 °C is added cinnamaldehyde (66.1 mg, 0.5 mmol). After stirring for 5 minutes, cyclopentadiene (0.2 mL, 2.5 mmol) is added. The reaction is stirred at -20 °C for 12 hours. The reaction mixture is then diluted with diethyl ether (10 mL) and washed with saturated aqueous sodium bicarbonate (5 mL). The aqueous layer is extracted with diethyl ether (2 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.[6]
Table 3: Representative Data for the MacMillan Imidazolidinone-Catalyzed Diels-Alder Reaction
| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | Cyclopentadiene | 5 | MeOH/H₂O (95:5) | 12 | 99 | 1:12 | 93 (exo) |
| Crotonaldehyde | Cyclopentadiene | 10 | CH₃NO₂/H₂O (95:5) | 24 | 81 | 1:3.6 | 90 (endo) |
| Acrolein | Cyclohexadiene | 10 | MeOH/H₂O (95:5) | 18 | 82 | 14:1 | 94 (endo) |
Evolution and Future Outlook
Since these seminal discoveries, the field of chiral pyrrolidine catalysis has exploded. A vast array of second-generation proline derivatives and MacMillan-type catalysts have been developed, offering improved reactivity, selectivity, and substrate scope. These catalysts have been successfully applied to a wide range of asymmetric transformations, including Mannich reactions, Michael additions, α-aminations, and Friedel-Crafts alkylations. The principles of enamine and iminium ion catalysis have also been extended to other amine scaffolds and have been integrated into cascade reactions, providing rapid access to complex molecular architectures.
The development of chiral pyrrolidine catalysts represents a triumph of rational catalyst design and a testament to the power of organocatalysis. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, these versatile and sustainable catalytic systems are poised to play an even more critical role in the future of chemical synthesis. The ongoing exploration of novel pyrrolidine-based catalysts and their application in increasingly complex chemical transformations promises to further expand the horizons of asymmetric catalysis.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. studylib.net [studylib.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (s)-2-(Trifluoromethyl)pyrrolidine as a Chiral Building Block for Bifunctional Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
While (s)-2-(Trifluoromethyl)pyrrolidine is a valuable chiral building block, its direct application as a primary organocatalyst in asymmetric synthesis is not extensively documented in peer-reviewed literature. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyrrolidine nitrogen, which can hinder its effectiveness in traditional enamine-based catalysis. However, its rigid chiral scaffold makes it an excellent precursor for the synthesis of more complex and highly effective bifunctional organocatalysts.
This document provides detailed application notes and protocols for the use of this compound as a chiral building block for the synthesis of a bifunctional thiourea organocatalyst and the subsequent application of this catalyst in the asymmetric Michael addition of ketones to nitroolefins.
Synthesis of a this compound-Derived Thiourea Organocatalyst
Bifunctional thiourea organocatalysts derived from chiral pyrrolidines have emerged as powerful tools in asymmetric synthesis.[1] They operate through a dual activation mechanism where the thiourea moiety activates the electrophile (e.g., a nitroolefin) via hydrogen bonding, and the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone) through the formation of a chiral enamine intermediate.[2]
The following is a representative protocol for the synthesis of a bifunctional thiourea organocatalyst using a derivative of this compound. The synthesis involves the reaction of the chiral amine with an isothiocyanate to form the thiourea linkage.
Experimental Protocol: Synthesis of a Bifunctional Thiourea Catalyst
This protocol is adapted from established procedures for the synthesis of similar pyrrolidine-based thiourea catalysts.[3]
Materials:
-
(s)-2-(Aminomethyl)pyrrolidine derivative (e.g., Boc-protected (s)-2-(aminomethyl)pyrrolidine, a common precursor)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Thiourea Formation: To a solution of Boc-protected (s)-2-(aminomethyl)pyrrolidine (1.0 eq) in dry dichloromethane (0.1 M), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification (Protected Catalyst): Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected thiourea catalyst.
-
Deprotection: Dissolve the purified Boc-protected thiourea (1.0 eq) in a 1:1 mixture of trifluoroacetic acid and dichloromethane. Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Final Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final bifunctional thiourea organocatalyst.
Application in Asymmetric Michael Addition
The synthesized this compound-derived thiourea catalyst can be effectively employed in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of chiral γ-nitro ketones, which are versatile intermediates in organic synthesis.[2]
Catalytic Cycle
The catalytic cycle involves the formation of a chiral enamine from the ketone and the pyrrolidine nitrogen of the catalyst. Simultaneously, the thiourea moiety of the catalyst activates the nitroolefin through hydrogen bonding. The enamine then attacks the activated nitroolefin in a stereocontrolled manner to form the Michael adduct. Subsequent hydrolysis releases the product and regenerates the catalyst.
Experimental Protocol: Asymmetric Michael Addition
The following is a general protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by the this compound-derived thiourea catalyst.
Materials:
-
This compound-derived thiourea catalyst
-
Cyclohexanone
-
β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the this compound-derived thiourea catalyst (10 mol%) in the chosen anhydrous solvent (0.5 M) under an inert atmosphere, add cyclohexanone (2.0 eq).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.
-
Add β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.
Data Presentation
The performance of the catalyst is evaluated based on the yield, diastereoselectivity, and enantioselectivity of the Michael addition reaction. The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes, adapted from similar systems.[2]
| Entry | Nitroolefin (Ar) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C6H5 | Toluene | 25 | 24 | 95 | >95:5 | 98 |
| 2 | 4-NO2-C6H4 | Toluene | 25 | 24 | 99 | >95:5 | 99 |
| 3 | 4-Cl-C6H4 | Toluene | 25 | 36 | 92 | >95:5 | 97 |
| 4 | 4-MeO-C6H4 | Toluene | 25 | 48 | 88 | 95:5 | 96 |
| 5 | 2-Cl-C6H4 | CH2Cl2 | 0 | 48 | 90 | 90:10 | 95 |
Conclusion
This compound serves as a crucial chiral building block for the synthesis of highly effective bifunctional organocatalysts. The derived thiourea catalysts demonstrate excellent performance in asymmetric Michael additions, providing high yields, diastereoselectivities, and enantioselectivities. These application notes and protocols offer a framework for researchers and professionals in drug development to utilize this chiral scaffold in the stereoselective synthesis of complex molecules. The modular nature of the catalyst synthesis allows for fine-tuning of the catalyst structure to optimize performance for a variety of substrates.
References
Application Notes and Protocols for the Enantioselective Synthesis of α-Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral α-trifluoromethyl amines has become a critical area of research in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key enantioselective methods for preparing these valuable compounds.
Core Synthetic Strategies
The enantioselective synthesis of α-trifluoromethyl amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The primary approaches include:
-
Catalytic Enantioselective Reduction of Trifluoromethyl Imines: A widely used method that relies on the reduction of a C=N bond.
-
Nucleophilic Addition to Trifluoromethyl Imines: Involves the addition of a nucleophile to the imine carbon.
-
Catalytic Enantioselective Isomerization of Imines: A newer approach that isomerizes an achiral imine to a chiral enamine.
-
Biocatalytic N-H Bond Insertion: Utilizes engineered enzymes for highly selective C-N bond formation.
-
Photoredox-Catalyzed Reductive Trifluoromethylation: A modern approach using light-mediated radical reactions.
The logical relationship between these strategies often starts with the formation of a trifluoromethyl imine, which then undergoes various transformations to yield the desired chiral amine.
Application Notes: (S)-2-(Trifluoromethyl)pyrrolidine Derivatives in Organocatalytic Michael Additions
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of (S)-2-(Trifluoromethyl)pyrrolidine derivatives as highly effective organocatalysts in asymmetric Michael additions. Specifically, we focus on the application of (S)-pyrrolidine trifluoromethanesulfonamide in the enantioselective and diastereoselective addition of aldehydes and ketones to nitroolefins. This class of catalysts provides a powerful tool for the construction of chiral molecules, which are pivotal intermediates in pharmaceutical synthesis.
The presence of the trifluoromethyl group on the pyrrolidine ring enhances the catalyst's performance by influencing its steric and electronic properties, leading to high stereocontrol in the formation of carbon-carbon bonds. The resulting γ-nitro carbonyl compounds are versatile precursors to a variety of valuable chiral molecules, including γ-amino acids and substituted pyrrolidines.
Key Applications & Advantages:
-
High Enantioselectivity: Consistently achieves excellent enantioselectivities (up to 99% ee) in the addition of both aldehydes and ketones to nitroolefins.
-
Excellent Diastereoselectivity: Demonstrates high diastereocontrol, affording syn products with diastereomeric ratios of up to 50:1.
-
Broad Substrate Scope: Effectively catalyzes the reaction between a wide range of aldehydes, ketones, and substituted nitroolefins.
-
Mild Reaction Conditions: The reactions proceed efficiently under mild conditions, typically at room temperature.
-
Metal-Free Catalysis: As an organocatalyst, it offers an attractive alternative to metal-based catalysts, avoiding potential metal contamination in the final products.
Data Presentation
The following tables summarize the performance of (S)-pyrrolidine trifluoromethanesulfonamide in the Michael addition of various aldehydes and ketones to β-nitrostyrene.
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | 2 | 95 | 20:1 | 98 |
| 2 | Butanal | 2 | 96 | 25:1 | 98 |
| 3 | Isovaleraldehyde | 4 | 92 | 30:1 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 6 | 90 | 50:1 | 99 |
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene
| Entry | Ketone | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 24 | 98 | 15:1 | 96 |
| 2 | Cyclopentanone | 36 | 95 | 10:1 | 94 |
| 3 | Acetone | 48 | 85 | - | 80 |
| 4 | 4-tert-Butylcyclohexanone | 48 | 92 | 20:1 | 97 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins:
Materials:
-
(S)-Pyrrolidine trifluoromethanesulfonamide (10 mol%)
-
Aldehyde (2.0 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous Solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the nitroolefin (0.5 mmol) in the anhydrous solvent (1.0 mL) at room temperature is added the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (0.05 mmol, 10 mol%).
-
The aldehyde (1.0 mmol, 2.0 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure Michael adduct.
General Protocol for the Asymmetric Michael Addition of Ketones to Nitroolefins:
Materials:
-
(S)-Pyrrolidine trifluoromethanesulfonamide (10 mol%)
-
Ketone (5.0-10.0 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the nitroolefin (0.5 mmol) in the anhydrous solvent (1.0 mL) at room temperature is added the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (0.05 mmol, 10 mol%).
-
The ketone (2.5-5.0 mmol, 5.0-10.0 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 24-48 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure Michael adduct.
Visualizations
Catalytic Cycle of the Michael Addition
Caption: Proposed catalytic cycle for the (S)-pyrrolidine trifluoromethanesulfonamide-catalyzed Michael addition.
General Experimental Workflow
Caption: General workflow for the organocatalytic Michael addition and product purification.
Application Notes and Protocols: (s)-2-(Trifluoromethyl)pyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Trifluoromethyl)pyrrolidine and its derivatives are a class of organocatalysts that have garnered significant attention in asymmetric synthesis. The presence of the trifluoromethyl group imparts unique electronic and steric properties, influencing the reactivity and selectivity of the catalytic system. While the direct application of the parent this compound in aldol reactions is not extensively documented, the broader class of chiral pyrrolidine-based organocatalysts is well-established for its efficacy in promoting highly enantioselective carbon-carbon bond formations through enamine catalysis.
These application notes provide an overview of the general principles of pyrrolidine-catalyzed aldol reactions and detail the synthesis and application of catalysts derived from this compound in related asymmetric transformations, offering a valuable resource for researchers exploring the potential of these fluorinated organocatalysts.
General Mechanism of Pyrrolidine-Catalyzed Aldol Reactions
The catalytic cycle of a proline- or pyrrolidine-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with a ketone donor to form an enamine, which then acts as a nucleophile, attacking the aldehyde acceptor. Subsequent hydrolysis regenerates the catalyst and yields the desired aldol product. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst in the transition state.
Caption: General catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Synthesis of this compound Derivatives
The development of more complex catalysts derived from this compound is a common strategy to enhance selectivity and reactivity. A frequent approach involves the synthesis of prolinamide or thiourea derivatives.
Synthesis of a Prolinamide Organocatalyst
A representative synthetic workflow for a prolinamide catalyst starting from this compound is outlined below. This involves the coupling of the chiral pyrrolidine with a protected amino acid, followed by deprotection.
Caption: Synthetic workflow for a prolinamide organocatalyst.
Application in Asymmetric Michael Additions
While specific data for aldol reactions catalyzed by this compound is limited, its derivatives have been successfully employed in asymmetric Michael additions, a closely related carbon-carbon bond-forming reaction. The following data summarizes the performance of such a catalyst in the Michael addition of 1,1,1-trifluoromethylketones to nitroolefins.
| Entry | Ketone | Nitroolefin | Yield (%) | dr | er |
| 1 | 1a | 2g | 97 | >20:1 | 96:4 |
| 2 | 1c | 2g | - | - | - |
| 3 | 1d | 2g | - | - | - |
| 4 | 1e | 2g | 95 | 17:1 | 93:7 |
| Data presented is a representative summary from published literature and may not be exhaustive. |
Experimental Protocols
General Protocol for a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (10.0 equiv)
-
This compound derivative catalyst (0.1 equiv)
-
Solvent (e.g., DMSO, DMF, or solvent-free)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent (or neat ketone) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), add the ketone.
-
Add the this compound derivative catalyst.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol for the Synthesis of a Trisubstituted 2-Trifluoromethyl Pyrrolidine via Michael Addition/Reductive Cyclization[1][2][3]
This protocol describes a two-step process to synthesize functionalized 2-trifluoromethyl pyrrolidines.
Step 1: Asymmetric Michael Addition [1]
Materials:
-
1,1,1-Trifluoromethylketone (1.05 equiv)
-
Nitroolefin (1.0 equiv)
-
Organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the nitroolefin in the solvent, add the 1,1,1-trifluoromethylketone.
-
Add the organocatalyst at the specified reaction temperature (e.g., -10 °C).
-
Stir the reaction for the required time (e.g., 1 hour) until completion as monitored by TLC.
-
Purify the crude product to obtain the Michael adduct.
Step 2: Diastereoselective Reductive Cyclization [1]
Materials:
-
Michael adduct from Step 1
-
Reducing agent (e.g., H2 gas with a catalyst like Pd/C, or NaBH4 followed by mesylation and hydrogenation)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the Michael adduct in the appropriate solvent.
-
Perform the reduction of the nitro group and subsequent cyclization. This can be achieved through catalytic hydrogenation which stereoselectively generates the pyrrolidine.[1][2]
-
Alternatively, a sequence of reduction of the ketone, mesylation of the resulting alcohol, and then hydrogenation can be employed to access different stereoisomers.[1]
-
Purify the final product to yield the enantioenriched 2-trifluoromethyl pyrrolidine.
Conclusion
This compound and its derivatives represent a promising class of organocatalysts for asymmetric synthesis. Their application in reactions such as the Michael addition demonstrates their potential to afford products with high diastereo- and enantioselectivity. The provided protocols offer a starting point for researchers to explore the utility of these catalysts in aldol and other related C-C bond-forming reactions, which are crucial transformations in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further investigation into the direct use of the parent pyrrolidine and the development of novel derivatives is warranted to fully unlock their catalytic potential.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into small molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl-substituted cyclopropanes are particularly valuable structural motifs in medicinal chemistry, acting as conformationally restricted building blocks and bioisosteres for labile groups like tert-butyl.[1][2][3][4] This document provides detailed application notes and experimental protocols for several key methods for the synthesis of these important compounds.
Enantioselective Rhodium-Catalyzed Cyclopropanation
This method offers a highly efficient route to enantiomerically enriched trifluoromethyl-substituted cyclopropanes through the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various alkenes, catalyzed by a chiral dirhodium complex.[5][6][7][8] The use of adamantylglycine-derived dirhodium catalysts, such as Rh2(R-PTAD)4, allows for excellent control over both diastereoselectivity and enantioselectivity.[5][6]
Quantitative Data Summary
| Catalyst | Alkene Substrate | Yield (%) | de (%) | ee (%) | Reference |
| Rh2(R-PTAD)4 | Styrene | 73 | >94 | 97 | [6] |
| Rh2(R-PTAD)4 | 4-Methylstyrene | 76 | >94 | 98 | [7] |
| Rh2(R-PTAD)4 | 4-Chlorostyrene | 71 | >94 | 97 | [7] |
| Rh2(R-PTAD)4 | 4-Nitrostyrene | 78 | >94 | 97 | [7] |
| Rh2(R-PTAD)4 | 2-Vinylnaphthalene | 61 | >94 | 88 | [7] |
Experimental Protocol: Two-Step Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol describes the in situ generation of the 1-aryl-2,2,2-trifluorodiazoethane followed by the cyclopropanation reaction.[5][6][7]
Step 1: In situ generation of 1-aryl-2,2,2-trifluorodiazoethane
-
To a solution of the corresponding 1-aryl-2,2,2-trifluoroethyl hydrazone (0.5 mmol) in dichloromethane (5 mL) at 0 °C, add N,N,N',N'-tetramethylguanidine (TMG) (0.6 mmol).
-
Add manganese dioxide (MnO2, 5.0 mmol) in one portion.
-
Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC until the hydrazone is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the solids. The resulting orange filtrate contains the diazo compound and is used immediately in the next step.
Step 2: Cyclopropanation
-
In a separate flask, dissolve the dirhodium catalyst Rh2(R-PTAD)4 (0.01 mmol, 2 mol%) and the alkene (2.5 mmol, 5 equiv) in dichloromethane (2 mL).
-
Add the freshly prepared diazo solution from Step 1 dropwise to the catalyst solution over a period of 1-2 hours using a syringe pump at room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
Caption: Rhodium-catalyzed cyclopropanation workflow.
Biocatalytic Asymmetric Cyclopropanation
Engineered heme proteins, such as myoglobin (Mb) variants, can catalyze the highly diastereo- and enantioselective cyclopropanation of alkenes with 2-diazo-1,1,1-trifluoroethane (CF3CHN2).[1] This biocatalytic approach offers a green and efficient route to chiral trifluoromethyl-substituted cyclopropanes.[1][3][9]
Quantitative Data Summary
| Myoglobin Variant | Alkene Substrate | Yield (%) | de (%) | ee (%) | Reference |
| Mb(H64V,V68A) | 4-methoxystyrene | 99 | >99.5 | 97 (1S,2S) | [1] |
| Mb(H64V,V68A) | 4-methylstyrene | 98 | >99.5 | 97 (1S,2S) | [1] |
| Mb(H64V,V68A) | styrene | 99 | >99.5 | 98 (1S,2S) | [1] |
| Mb(H64V,V68A) | 4-chlorostyrene | 85 | >99.5 | 99.9 (1S,2S) | [1] |
| Mb(H64V,V68A) | 4-bromostyrene | 82 | >99.5 | 99.9 (1S,2S) | [1] |
Experimental Protocol: Myoglobin-Catalyzed Cyclopropanation
This protocol utilizes whole E. coli cells expressing the engineered myoglobin catalyst and a two-compartment setup for handling the gaseous CF3CHN2.[1]
-
Catalyst Preparation: Cultivate E. coli cells expressing the desired myoglobin variant and prepare a cell suspension in a suitable buffer (e.g., M9 buffer).
-
Reaction Setup:
-
In a larger reaction vessel (Vessel A), place the E. coli cell suspension containing the myoglobin catalyst and the alkene substrate.
-
In a smaller, separate vessel (Vessel B), place the precursor for CF3CHN2 (e.g., 2,2,2-trifluoroethyl-p-toluenesulfonamide) and a base (e.g., potassium tert-butoxide) in a suitable solvent.
-
Connect Vessel B to Vessel A via tubing to allow the gaseous CF3CHN2 generated in Vessel B to be bubbled through the reaction mixture in Vessel A.
-
-
Reaction Execution:
-
Initiate the generation of CF3CHN2 in Vessel B by adding the base to the precursor solution.
-
Gently bubble the generated CF3CHN2 gas through the cell suspension in Vessel A, which is being stirred at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by GC or HPLC analysis of aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Once the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiopure trifluoromethyl-substituted cyclopropane.
-
Caption: Biocatalytic cyclopropanation workflow.
Metal-Free Two-Step Synthesis
This method provides a straightforward, transition-metal-free approach to trisubstituted trifluoromethyl cyclopropanes.[10][11][12] It involves an initial [3+2] cycloaddition of an electron-poor alkene with in situ generated 2,2,2-trifluorodiazoethane to form a pyrazoline intermediate, followed by thermal extrusion of nitrogen.[10][11] A key characteristic of this method is its non-stereoselectivity, typically resulting in a mixture of diastereomers.[10][11]
Quantitative Data Summary
| Alkene Substrate | Yield of Pyrazoline (%) | Yield of Cyclopropane (%) | Reference |
| N-Phenylmaleimide | 92 | 85 | [10] |
| Dimethyl fumarate | 88 | 90 | [10] |
| (E)-Ethyl crotonate | 75 | 70 | [10] |
| Acrylonitrile | 65 | 55 | [10] |
| Methyl acrylate | 80 | 78 | [10] |
Experimental Protocol: Two-Step Metal-Free Synthesis
Step 1: [3+2] Cycloaddition
-
Generate 2,2,2-trifluorodiazoethane (in situ) from a suitable precursor (e.g., by reacting 2,2,2-trifluoroethylamine hydrochloride with sodium nitrite).
-
In a reaction vessel, dissolve the electron-poor alkene (1.0 equiv) in a suitable solvent (e.g., diethyl ether).
-
Slowly add the solution of in situ generated 2,2,2-trifluorodiazoethane to the alkene solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the starting alkene is consumed (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude pyrazoline intermediate, which can be used in the next step without further purification.
Step 2: Thermal Nitrogen Extrusion
-
Dissolve the crude pyrazoline from Step 1 in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to reflux (110-140 °C) for several hours.
-
Monitor the reaction for the disappearance of the pyrazoline and the formation of the cyclopropane product by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the trifluoromethyl-substituted cyclopropane as a mixture of diastereomers.
Caption: Metal-free two-step synthesis logical flow.
Application in Drug Discovery
The trifluoromethyl-cyclopropane motif is increasingly utilized in drug design as a metabolically stable bioisostere of the tert-butyl group.[2][3][4] The CF3 group enhances lipophilicity and can improve membrane permeability, while the cyclopropane ring provides conformational rigidity, which can lead to improved binding to biological targets.[1][13] The synthetic methods outlined above provide medicinal chemists with robust tools to access a diverse range of these valuable building blocks for the development of new therapeutic agents.
References
- 1. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Application Notes: (s)-2-(Trifluoromethyl)pyrrolidine as a Chiral Building Block in Drug Discovery
(s)-2-(Trifluoromethyl)pyrrolidine is a valuable chiral building block for the synthesis of complex bioactive molecules, particularly in the development of enzyme inhibitors. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of the final compound. These application notes provide an overview of its use, focusing on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound serves as a key chiral amine component for the synthesis of DPP-4 inhibitors. The pyrrolidine ring system and the stereochemistry at the C2 position are crucial for fitting into the S2 pocket of the DPP-4 enzyme. The primary synthetic strategy involves the formation of an amide bond between the secondary amine of this compound and a carboxylic acid-bearing scaffold that is designed to interact with the S1 pocket of the enzyme.
General Synthetic Workflow
The synthesis of a potential DPP-4 inhibitor using this compound as a starting material typically follows the workflow outlined below. This involves an amide coupling reaction, which is a fundamental transformation in medicinal chemistry.
Caption: General workflow for DPP-4 inhibitor synthesis.
Experimental Protocols
The following protocols describe the key amide coupling step for the synthesis of a hypothetical DPP-4 inhibitor.
Protocol 1: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Carboxylic acid scaffold (e.g., a suitably substituted N-Boc-amino acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid scaffold (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated this compound derivative.
Protocol 2: Amide Coupling via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Carboxylic acid scaffold
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent.
-
Amide Formation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the solution of this compound and base to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the amide coupling reactions to form DPP-4 inhibitor precursors. The exact values are dependent on the specific carboxylic acid scaffold used.
| Protocol | Coupling Agent | Base | Solvent | Typical Yield (%) | Enantiomeric Excess (%) |
| 1 | HATU | DIPEA | DMF | 85-95 | >99 |
| 2 | Oxalyl Chloride | TEA | DCM | 70-85 | >99 |
Biological Context: DPP-4 Inhibition and the Incretin Pathway
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the synthesized compounds can increase the levels of active incretins, thereby improving glycemic control.
Caption: The incretin pathway and the role of DPP-4 inhibitors.
Protocol for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: Application Notes for Researchers
Introduction: The copper-catalyzed asymmetric 1,3-dipolar cycloaddition is a powerful and versatile transformation in organic synthesis for the construction of enantioenriched heterocyclic compounds, particularly pyrrolidines and isoxazolidines. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents. This method offers high levels of regio-, diastereo-, and enantioselectivity, making it an indispensable tool for medicinal chemists and drug development professionals.
Mechanism and Significance: The reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide or a nitrone, with a dipolarophile, typically an alkene or alkyne. A chiral copper catalyst orchestrates the enantioselective approach of the two reactants. The copper catalyst can activate the 1,3-dipole, the dipolarophile, or both, thereby lowering the activation energy and controlling the stereochemical outcome of the reaction.[1] The ability to generate multiple stereocenters in a single, highly controlled step underscores the efficiency and atom economy of this methodology.[2][3]
I. General Experimental Workflow
The following diagram illustrates the typical workflow for a copper-catalyzed asymmetric 1,3-dipolar cycloaddition experiment.
Caption: General workflow for copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
II. Quantitative Data Summary
The following table summarizes the results for representative copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, showcasing the versatility of different dipoles, dipolarophiles, and catalytic systems.
| Entry | 1,3-Dipole Precursor | Dipolarophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| 1 | Methyl N-benzylideneglycinate | N-Phenylmaleimide | CuOAc / ClickFerrophos | Et₂O | -40 | 95 | >99:1 | 99 | [4] |
| 2 | Methyl N-benzylideneglycinate | Phenyl vinyl sulfone | CuOAc / ClickFerrophos | Et₂O | -40 | 94 | >99:1 | 98 | [4] |
| 3 | N-Phenylnitrone | Vinyl ether | Cu(OTf)₂ / Bisoxazoline | CH₂Cl₂ | RT | 95 | 95:5 | 94 | [5] |
| 4 | Isatin-derived ketimine | Benzo[b]thiophene sulfone | Cu(OTf)₂ / Chiral Ligand | Toluene | 40 | 98 | >20:1 | >99 | [6][7] |
| 5 | Glycine imine (intramolecular) | Pendant trifluoromethyl-enone | Cu(CH₃CN)₄PF₆ / (R)-DTBM-SEGPHOS | THF | RT | 99 | >25:1 | 99 | [2] |
| 6 | Azomethine ylide | 4-Aryl-1,3-enyne | CuBr·SMe₂ / (R)-DTBM-SEGPHOS | DCE | 30 | 99 | >20:1 | 98 | [8][9] |
dr = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.
III. Detailed Experimental Protocols
Protocol 1: Asymmetric Cycloaddition of an Azomethine Ylide with an Alkene.[4]
This protocol describes the synthesis of an exo-2,4,5-trisubstituted pyrrolidine using a Cu(I)/ClickFerrophos catalyst.
Reaction Scheme: (Methyl N-benzylideneglycinate + N-Phenylmaleimide → exo-pyrrolidine derivative)
Materials:
-
Copper(I) acetate (CuOAc)
-
ClickFerrophos ligand
-
Methyl N-benzylideneglycinate (azomethine ylide precursor)
-
N-Phenylmaleimide (dipolarophile)
-
Anhydrous diethyl ether (Et₂O)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuOAc (1.2 mg, 0.01 mmol) and ClickFerrophos (7.8 mg, 0.011 mmol).
-
Add anhydrous diethyl ether (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Cool the resulting solution to -40 °C.
-
In a separate flask, dissolve methyl N-benzylideneglycinate (35.4 mg, 0.2 mmol) and N-phenylmaleimide (34.6 mg, 0.2 mmol) in anhydrous diethyl ether (1.0 mL).
-
Add the solution of reactants to the catalyst mixture dropwise over 5 minutes.
-
Add triethylamine (2.8 µL, 0.02 mmol) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Cycloaddition of a Nitrone with an Electron-Rich Alkene.[5]
This protocol details the synthesis of an isoxazolidine using a Cu(II)-Bisoxazoline catalyst.
Reaction Scheme: (N-Phenylnitrone + Ethyl vinyl ether → Isoxazolidine derivative)
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Bisoxazoline ligand)
-
N-Phenylnitrone
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the bisoxazoline ligand (3.3 mg, 0.011 mmol).
-
Add freshly distilled, anhydrous dichloromethane (1.0 mL) and powdered 4 Å molecular sieves (100 mg).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the N-phenylnitrone (13.5 mg, 0.1 mmol) to the reaction mixture.
-
Add ethyl vinyl ether (14.4 mg, 0.2 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the nitrone is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
IV. Signaling Pathways and Logical Relationships
The stereochemical outcome of the reaction is dictated by the interaction between the chiral copper-ligand complex and the substrates. The ligand creates a chiral environment around the copper center, which in turn directs the facial selectivity of the cycloaddition.
Caption: Logical relationship of components in the catalytic cycle.
Safety Precautions:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.
-
Copper salts can be toxic; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proline-Catalyzed Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for proline-catalyzed asymmetric reactions, a cornerstone of modern organocatalysis. (S)-Proline, a naturally occurring amino acid, is an inexpensive, non-toxic, and readily available catalyst that promotes a variety of asymmetric transformations with high enantioselectivity. These reactions are often operationally simple and can be performed under mild, environmentally benign conditions, making them highly attractive for both academic research and industrial drug development.
Core Concepts
Proline catalysis operates through the formation of a nucleophilic enamine intermediate from a carbonyl donor, which then reacts stereoselectively with a carbonyl acceptor or an imine. The chirality of the proline catalyst directs the formation of one enantiomer of the product over the other. Key reactions catalyzed by proline include aldol reactions, Mannich reactions, Michael additions, and α-aminations.
I. Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that is effectively catalyzed by (S)-proline. This reaction typically involves the addition of a ketone to an aldehyde to furnish a chiral β-hydroxy ketone.
Quantitative Data Summary
The efficiency and stereoselectivity of the proline-catalyzed aldol reaction are influenced by various factors, including the solvent, temperature, and the nature of the substrates.
| Donor Ketone | Acceptor Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 96 | List et al., 2000 |
| Cyclohexanone | 4-Nitrobenzaldehyde | Methanol/Water (2:1) | 20 | 19 | 95 | 99 | |
| Acetone | 4-Nitrobenzaldehyde | Neat | 20-30 | 24-72 | 68 | 76 | |
| Acetone | Isovaleraldehyde | Neat | 20 | 24 | 77 | 93 | |
| Cyclohexanone | Benzaldehyde | Methanol/Water (2:1) | 20 | 90 | 80 | 96 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from a procedure utilizing a methanol/water solvent system.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Deionized Water
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of (S)-proline (0.05 mmol, 10 mol%) in a 2:1 (v/v) mixture of methanol and water (5 mL) is added cyclohexanone (5 mmol, 5.0 equiv.).
-
Addition of Aldehyde: 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) is then added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for 19-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
II. Proline-Catalyzed Asymmetric Mannich Reaction
The proline-catalyzed Mannich reaction is a three-component reaction involving a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
Quantitative Data Summary
The diastereoselectivity and enantioselectivity of the Mannich reaction are key metrics for its success.
| Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | Formaldehyde | p-Anisidine | 35 | 12 | 50 | - | 94 | List, 2000 |
| Acetone | p-Nitrobenzaldehyde | p-Anisidine | 20 | 48 | 78 | >95:5 | 96 | |
| Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | 20 | 18 | 91 | >20:1 | >99 | List et al., 2002 |
| Propanal | N-Boc-imine (from benzaldehyde) | - | 20 | 2 | 80 | 95:5 | 99 |
Experimental Protocol: Three-Component Mannich Reaction
This protocol is a general procedure for the synthesis of β-amino ketones.
Materials:
-
(S)-Proline
-
Aldehyde (e.g., p-Nitrobenzaldehyde)
-
Amine (e.g., p-Anisidine)
-
Ketone (e.g., Acetone)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NH4Cl solution or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.) in a mixture of DMSO and the ketone (e.g., 4:1, 10 mL total).
-
Catalyst Addition: Add (S)-proline (0.1 - 0.2 mmol, 10-20 mol%) to the mixture.
-
Reaction: Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl or PBS (pH 7.4). Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).
-
Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC or NMR spectroscopy.
Visualizations
Catalytic Cycle of Proline-Catalyzed Reactions
The following diagram illustrates the generally accepted enamine catalytic cycle for proline-catalyzed reactions.
(s)-2-(Trifluoromethyl)pyrrolidine mediated synthesis of pharmaceutical intermediates
An Application Note on the (s)-2-(Trifluoromethyl)pyrrolidine Mediated Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidines are a highly prevalent structural motif in a vast array of pharmaceuticals and natural products. Their defined three-dimensional structure makes them invaluable as chiral building blocks and scaffolds in drug discovery. The incorporation of a trifluoromethyl (CF₃) group into these structures can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyrrolidines particularly desirable intermediates in pharmaceutical development.
Asymmetric organocatalysis offers a powerful and environmentally benign approach to synthesizing these complex molecules with high stereocontrol. Chiral secondary amines, such as this compound, are effective organocatalysts that operate via enamine or iminium ion intermediates. This application note details a robust protocol for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, key pharmaceutical intermediates, using a methodology based on an asymmetric Michael addition followed by a reductive cyclization, a process effectively mediated by chiral pyrrolidine-type catalysts.
Core Application: Asymmetric Synthesis of γ-Nitro Trifluoromethyl Ketones
A key strategy for constructing trifluoromethylated pyrrolidines is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This reaction generates γ-nitro trifluoromethyl ketones with high diastereo- and enantioselectivity.[1][2] These adducts are versatile intermediates that can be subsequently cyclized to form the desired pyrrolidine ring system. The reaction proceeds under mild conditions and low catalyst loadings, making it an attractive method for pharmaceutical synthesis.[1][2]
Data Presentation: Catalyst Performance in Michael Addition
The following table summarizes the results for the organocatalytic Michael addition of various 1,1,1-trifluoromethylketones to different nitroolefins. The data demonstrates the high yields, diastereoselectivities (dr), and enantioselectivities (er) achievable with this method.
| Entry | Ketone Donor (R¹) | Nitroolefin Acceptor (R²) | Yield (%) | dr (syn/anti) | er (syn) |
| 1 | Phenyl | Phenyl | 95 | >20:1 | 98:2 |
| 2 | Phenyl | 4-Chlorophenyl | 97 | >20:1 | 97:3 |
| 3 | Phenyl | 4-Methoxyphenyl | 91 | >20:1 | 98:2 |
| 4 | Phenyl | 2-Naphthyl | 94 | >20:1 | 98:2 |
| 5 | 4-Bromophenyl | Phenyl | 91 | >20:1 | 98:2 |
| 6 | 4-Methoxyphenyl | Phenyl | 90 | >20:1 | 98:2 |
| 7 | 2-Thienyl | Phenyl | 86 | >20:1 | 97:3 |
| 8 | Aliphatic | Phenyl | 73 | >20:1 | 97:3 |
Data adapted from a representative study on the asymmetric Michael addition to form trifluoromethylated adducts. Conditions typically involve a chiral secondary amine catalyst, an acid co-catalyst, and a suitable organic solvent.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
This protocol describes the synthesis of γ-nitro trifluoromethyl ketones, which are precursors to the final pyrrolidine intermediates.
Materials:
-
This compound (or a similar diarylprolinol silyl ether catalyst) (5 mol%)
-
Benzoic Acid (co-catalyst, 10 mol%)
-
1,1,1-Trifluoromethylketone (1.2 equiv)
-
Nitroolefin (1.0 equiv)
-
Molecular Sieves, 4 Å (100 mg)
-
Toluene (0.2 M)
-
Anhydrous reaction vial with stir bar
Methodology:
-
To a flame-dried reaction vial containing a magnetic stir bar, add the nitroolefin (1.0 equiv), this compound (or alternative catalyst, 0.05 equiv), benzoic acid (0.1 equiv), and 4 Å molecular sieves.
-
Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe to achieve a 0.2 M concentration relative to the nitroolefin.
-
Add the 1,1,1-trifluoromethylketone (1.2 equiv) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C) and stir vigorously for the required time (typically 24-72 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro trifluoromethyl ketone. The diastereomeric and enantiomeric ratios can be determined by ¹⁹F NMR and chiral HPLC analysis, respectively.[1]
Protocol 2: Reductive Cyclization to Form Pyrrolidines
This protocol details the conversion of the Michael adduct into the final trisubstituted 2-trifluoromethyl pyrrolidine.
Materials:
-
γ-Nitro trifluoromethyl ketone (from Protocol 1)
-
Raney-Nickel (Raney-Ni, ~50% slurry in water)
-
Methanol (MeOH)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Methodology:
-
Dissolve the crude γ-nitro trifluoromethyl ketone in methanol.
-
Carefully add the Raney-Ni slurry to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 500 psi) and shake or stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude trisubstituted 2-trifluoromethyl pyrrolidine.
-
If necessary, purify the product via flash column chromatography. The final product typically forms with an all-cis relationship between the substituents.[1]
Visualizations: Reaction Mechanism and Workflow
The following diagrams illustrate the catalytic cycle responsible for the high stereoselectivity of the Michael addition and the overall experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (s)-2-(Trifluoromethyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in the synthesis of (s)-2-(Trifluoromethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: Common and effective methods for the asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines include:
-
Organocatalytic Michael Addition/Reductive Cyclization : This approach involves the addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a cyclization step. It is known to proceed under mild conditions with low catalyst loadings, yielding products with high diastereo- and enantioselectivity.[1][2][3][4]
-
Organocatalyzed 1,3-Dipolar Cycloaddition : This method utilizes the reaction of a trifluoroethylamine-derived ketimine with α,β-unsaturated aldehydes, catalyzed by a chiral organocastylist like diphenylprolinol trimethylsilyl ether, to produce α-trifluoromethyl pyrrolidines.[5]
-
Domino Michael/Mannich [3+2] Cycloaddition : This is another organocatalytic sequence that can be used for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group.[6]
Q2: How does catalyst loading generally impact the synthesis of this compound?
A2: Catalyst loading is a critical parameter that can significantly affect the reaction's outcome:
-
Low Catalyst Loading : While economically and environmentally favorable, excessively low loadings can lead to slow reaction rates or incomplete conversion.[7] However, some protocols for 2-(trifluoromethyl)pyrrolidine synthesis are specifically designed to be efficient at low catalyst loadings.[1][2][4]
-
High Catalyst Loading : Increasing the catalyst loading can accelerate the reaction rate.[7] However, it also increases costs and may complicate product purification. In some cases, very high loadings can even be detrimental to selectivity due to side reactions.[8]
-
Optimal Catalyst Loading : The goal is to find the lowest possible catalyst loading that maintains a high reaction rate, yield, and enantioselectivity. This is often determined empirically for a specific reaction.
Q3: What is a typical catalyst loading range for the organocatalytic synthesis of substituted pyrrolidines?
A3: For organocatalytic syntheses of substituted pyrrolidines, catalyst loadings can range from 1 mol% to 20 mol%.[9] A common starting point for optimization is often around 10 mol%.[5] For instance, in the 1,3-dipolar cycloaddition synthesis of α-trifluoromethyl pyrrolidines, a catalyst loading of 10 mol% (0.01 mmol of catalyst for 0.10 mmol of the limiting reagent) has been successfully used.[5]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Impurities in reagents or solvents, or atmospheric moisture, can deactivate the catalyst.[8] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Insufficient Catalyst Loading | The catalyst concentration may be too low for the reaction to proceed efficiently, leading to a dominant non-catalyzed background reaction.[9] Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 15 mol%).[7][9] |
| Sub-optimal Reaction Conditions | The temperature, reaction time, or concentration of reactants may not be ideal.[8] Systematically optimize these parameters. Monitor the reaction's progress using TLC or another analytical technique to determine the optimal reaction time.[8] |
Problem 2: Poor enantioselectivity (low %ee).
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Loading | Both too high and too low catalyst concentrations can negatively impact enantioselectivity.[8] Screen a range of catalyst loadings to find the optimal concentration for your specific substrates. |
| Presence of Impurities | Water or other impurities can interfere with the catalyst's chiral environment, leading to a decrease in enantioselectivity.[8] Use purified, dry reagents and solvents and maintain an inert atmosphere.[8] |
| Reaction Temperature | Temperature can significantly influence the transition state energies that determine enantioselectivity.[9] Consider running the reaction at lower temperatures (e.g., 0 °C, -10 °C, or -20 °C) to potentially enhance enantiomeric excess.[9] |
Problem 3: Reaction is very slow or stalls before completion.
| Possible Cause | Suggested Solution |
| Low Catalyst Loading | The catalyst concentration may be insufficient to maintain a practical reaction rate.[7] Consider a moderate increase in the catalyst loading. |
| Poor Catalyst Activity | The catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst or verify the activity of the current batch. |
| Inhibitors in the Reaction Mixture | Trace impurities in the starting materials or solvent could be inhibiting the catalyst. Ensure high purity of all components. |
Data on Catalyst Loading and Reaction Outcome
The following table summarizes data from a study on the organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, a key step in one synthetic route to 2-trifluoromethyl pyrrolidines.[1]
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | 20 | 0.5 | 99 | >20:1 | 97.5:2.5 |
| 2 | 10 | 1 | 99 | >20:1 | 97.5:2.5 |
| 3 | 5 | 3 | 99 | >20:1 | 97.5:2.5 |
| 4 | 2.5 | 6 | 99 | >20:1 | 97.5:2.5 |
| 5 | 1 | 12 | 95 | >20:1 | 97.5:2.5 |
Data extracted from a study on a similar synthesis and presented for illustrative purposes.
Experimental Protocols
General Procedure for Organocatalyzed 1,3-Dipolar Cycloaddition Synthesis of α-Trifluoromethyl Pyrrolidines[5]
-
A vial equipped with a magnetic stir bar is charged with the appropriate ketimine (0.15 mmol), the catalyst (e.g., (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 0.01 mmol), an additive (e.g., 3,5-dinitrobenzoic acid, 0.01 mmol), and anhydrous acetonitrile (1 mL) at room temperature.
-
The corresponding α,β-unsaturated aldehyde (0.10 mmol) is added in one portion.
-
The reaction mixture is stirred for the designated time.
-
Upon completion, the reaction mixture is concentrated.
-
The crude product is purified by column chromatography to yield the corresponding α-trifluoromethyl pyrrolidine.
Visual Guides
Caption: Troubleshooting workflow for optimizing catalyst loading.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/M… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in Pyrrolidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?
Diastereoselectivity in pyrrolidine synthesis is governed by a combination of steric and electronic factors that dictate the facial selectivity of bond formation. Key influencing factors include:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of reactants and the stability of transition states, thereby affecting the stereochemical outcome.
-
Catalyst/Lewis Acid: The choice of catalyst, particularly the Lewis acid, plays a crucial role. The steric bulk and Lewis acidity (e.g., TiCl₄, Yb(OTf)₃) can significantly influence the geometry of the transition state.[1]
-
Substrate Structure: The steric hindrance and electronic properties of substituents on both the dipolarophile and the 1,3-dipole (in cycloadditions) or on the acyclic precursor (in cyclizations) are critical in directing the stereochemical course of the reaction. The use of chiral auxiliaries can also impart a strong facial bias.
-
Nature of the Nucleophile: In multicomponent reactions, the choice of nucleophile can impact the diastereomeric ratio. For instance, allyltributylstannane may offer higher diastereoselectivity compared to allyltrimethylsilane in certain systems.[1]
Q2: I am observing a low diastereomeric ratio (d.r.) in my [3+2] cycloaddition reaction. What are the common troubleshooting steps?
A low diastereomeric ratio in a [3+2] cycloaddition for pyrrolidine synthesis suggests that the energy difference between the competing transition states leading to the different diastereomers is minimal. To improve the d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: This is often the most straightforward initial step to enhance selectivity.
-
Screen Different Solvents: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Vary the Catalyst System: If using a Lewis acid or metal catalyst, screen different options. For metal-catalyzed reactions, the choice of the ligand is also critical.
-
Modify the Substrate: If feasible, altering the steric bulk of the substituents on either the azomethine ylide precursor or the dipolarophile can enhance facial differentiation.
-
Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can negatively impact catalytic activity and selectivity.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Multicomponent Reactions | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. |
| Suboptimal Lewis acid catalyst. | Screen a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, Yb(OTf)₃, Sc(OTf)₃). | |
| Inappropriate nucleophile. | If applicable, try alternative nucleophiles. For example, organotin reagents may offer different selectivity compared to organosilanes.[1] | |
| Incorrect Diastereomer Formed | The chosen synthetic route favors the undesired isomer. | Consider a different synthetic strategy. For example, in the synthesis of 2,5-disubstituted pyrrolidines, some methods favor the cis product while others yield the trans isomer. |
| Reagent control is overriding substrate control (or vice versa). | In reactions with chiral auxiliaries, the choice of reagent can sometimes lead to the opposite diastereomer. For instance, in reductions of N-tert-butanesulfinyl imines, different reducing agents can produce opposite diastereomers with high selectivity. | |
| Poor Yield and Low Selectivity | Catalyst deactivation or inhibition. | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. Impurities like water can deactivate Lewis acid catalysts. |
| Incorrect stoichiometry. | Carefully optimize the stoichiometry of reactants, catalysts, and any additives. |
Data on Diastereoselectivity in Pyrrolidine Synthesis
The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved in various pyrrolidine synthesis methods.
Table 1: Diastereoselectivity in Lewis Acid-Catalyzed Multicomponent Reactions [1]
| Entry | Nucleophile | Lewis Acid (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyltrimethylsilane | TiCl₄ (1.2) | >99:1 | 72 |
| 2 | Allyltributylstannane | TiCl₄ (1.2) | 99:1 | 78 |
| 3 | Triethylsilane | TiCl₄ (1.2) | 90:10 | 65 |
| 4 | Tributyltin hydride | TiCl₄ (1.2) | 85:15 | 55 |
| 5 | Silyl enol ether | TiCl₄ (4.2) | >99:1 | 63 |
| 6 | Ketene silyl acetal | TiCl₄ (4.2) | >99:1 | 85 |
Reactions were performed with optically active phenyldihydrofuran and an N-tosyl imino ester. Diastereomeric ratios were determined by ¹H and ¹³C NMR.
Table 2: Diastereoselectivity in Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-Pyrrolidines
| Aldehyde | Amine | 1,1-Cyclopropanediester | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Benzaldehyde | Benzylamine | Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate | >10:1 | 85 |
| 4-Chlorobenzaldehyde | Benzylamine | Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate | >10:1 | 82 |
| 2-Naphthaldehyde | Benzylamine | Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate | >10:1 | 88 |
| Furfural | Benzylamine | Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate | >10:1 | 75 |
| Isovaleraldehyde | Benzylamine | Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate | >10:1 | 60 |
Reactions were catalyzed by 10 mol% Yb(OTf)₃. Diastereomeric ratios were determined by ¹H NMR.
Experimental Protocols
Protocol 1: Diastereoselective 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol describes a three-component 1,3-dipolar cycloaddition for the synthesis of highly substituted spiro[indoline-3,2'-pyrrolidine] derivatives.[2][3]
Materials:
-
Isatin (1.0 equiv)
-
N-methylglycine (sarcosine) (1.2 equiv)
-
Substituted (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile (dipolarophile) (1.0 equiv)
-
Absolute ethanol (solvent)
Procedure:
-
To a solution of the dipolarophile (1.0 equiv) in absolute ethanol, add isatin (1.0 equiv) and N-methylglycine (1.2 equiv).
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Characterization:
-
The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry can be determined by NOESY experiments.
Protocol 2: Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines
This protocol details a one-pot synthesis of cis-2,5-disubstituted pyrrolidines from an aldehyde, an amine, and a 1,1-cyclopropanediester.
Materials:
-
Aldehyde (1.1 equiv)
-
Primary amine or aniline (1.1 equiv)
-
1,1-Cyclopropanediester (1.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Anhydrous toluene (solvent)
-
Activated 4 Å molecular sieves
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.1 equiv) and the amine (1.1 equiv) in dry toluene.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes to facilitate in situ imine formation.
-
Add Yb(OTf)₃ (10 mol%) followed by the 1,1-cyclopropanediester (1.0 equiv).
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
After completion, cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The major diastereomer typically exhibits a cis relationship between the C2 and C5 substituents.
Visualizations
Caption: A workflow for troubleshooting low diastereoselectivity.
Caption: Generalized pathway for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of trifluoromethylated amines, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low to no yield in our N-trifluoromethylation reaction with a secondary amine. What are the potential causes and solutions?
A1: Low yields in N-trifluoromethylation of secondary amines can stem from several factors related to the reagents, reaction conditions, and the substrate itself.
-
Reagent Quality and Stoichiometry: Ensure that the trifluoromethylating agent and any additives are pure and used in the correct stoichiometric ratios. For instance, in methods utilizing silver fluoride (AgF), using an insufficient amount can lead to incomplete conversion. Increasing the equivalents of AgF has been shown to improve yields.[1] Similarly, the purity of the amine starting material is crucial, as impurities can lead to unwanted side reactions.[2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Some protocols proceed efficiently at room temperature, while others may require heating to drive the reaction to completion.[3][4] Monitoring the reaction progress by techniques like ¹⁹F NMR is advisable to determine the optimal reaction time.[3][4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction's success. Anhydrous solvents are often necessary, especially when using moisture-sensitive reagents.[2] Common solvents for these reactions include acetonitrile and ethyl acetate.[1][3]
-
Base Selection: In protocols requiring a base, its strength and non-nucleophilic nature can be critical. For less nucleophilic aromatic amines, a stronger base may be required to achieve good yields.[5]
-
Substrate Reactivity: The electronic properties of the amine can influence its reactivity. Amines with strong electron-withdrawing groups may exhibit lower nucleophilicity, making the trifluoromethylation more challenging and potentially requiring more forcing reaction conditions.[2]
Q2: We are observing significant side product formation in our reaction. What are common side reactions and how can they be minimized?
A2: Side product formation is a common issue that can significantly lower the yield of the desired trifluoromethylated amine.
-
Ritter-type Reactions: In some electrophilic trifluoromethylation methods, Ritter-type side products can be observed.[3] Utilizing alternative strategies, such as the one-pot method with (Me₄N)SCF₃ and AgF, can avoid the formation of these byproducts.[3]
-
O-Trifluoromethylation: For substrates containing hydroxyl groups, there is a possibility of competing O-trifluoromethylation. However, certain protocols have demonstrated high selectivity for N-trifluoromethylation, with no detectable O-trifluoromethylated byproducts.[5]
-
Hydrolysis of Reagents: Trifluoromethylating agents can be sensitive to moisture, leading to their decomposition and the formation of byproducts. Performing reactions under an inert atmosphere with anhydrous solvents can mitigate this issue.[2]
-
Dimerization or Polymerization: At elevated temperatures, side reactions such as dimerization or polymerization of the starting materials or products can occur. Careful control of the reaction temperature, including slow addition of reagents to manage exothermic reactions, is recommended.[2]
Q3: Is there a general protocol that is tolerant of a wide range of functional groups?
A3: Yes, several modern protocols exhibit high functional group tolerance. The one-pot synthesis using (Me₄N)SCF₃ and AgF has been shown to be compatible with a variety of functional groups, including esters, nitriles, nitro groups, amides, and heterocycles, providing excellent yields for both aromatic and aliphatic secondary amines.[3] This method's selectivity is governed by the availability of an "N-H" unit rather than the nucleophilicity of the amine, contributing to its broad applicability.[3]
Q4: Our primary amine starting material is not yielding the desired trifluoromethylated product. Why is this and are there alternative strategies?
A4: Primary amines can be challenging substrates for some N-trifluoromethylation reactions. In certain protocols, primary amines have been found to be ineffective substrates.[5] This can be due to their lower nucleophilicity or the potential for multiple trifluoromethylations or other side reactions. For the synthesis of α-trifluoromethyl amines, strategies often involve the reduction of trifluoromethyl-substituted imines, which can be formed from primary amines.[6]
Q5: We are having difficulty purifying our final trifluoromethylated amine product. What are some recommended purification strategies?
A5: Purification challenges can arise from the presence of unreacted starting materials, reagents, or side products.
-
Salt Precipitation: In methods that generate salt byproducts, such as the (Me₄N)SCF₃ and AgF protocol, these can often be removed by precipitation with a non-polar solvent like hexane or pentane, followed by filtration. This can significantly simplify the workup, leaving the desired product in the organic phase.[3]
-
Chromatography: Standard column chromatography is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product and impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction | - Increase reaction time and/or temperature.[3][4]- Monitor reaction progress using ¹⁹F NMR.[3][4] |
| Poor reagent quality or incorrect stoichiometry | - Verify the purity of starting materials and reagents.[2]- Use fresh reagents.- Optimize the stoichiometry of reagents, such as AgF.[1] | |
| Ineffective base or solvent | - Ensure the use of an anhydrous solvent.[2]- Consider a stronger, non-nucleophilic base for less reactive amines.[5] | |
| Low reactivity of the amine substrate | - For amines with electron-withdrawing groups, consider more forcing conditions (higher temperature, stronger base).[2] | |
| Significant Side Product Formation | Ritter-type reaction | - Employ a synthetic route known to avoid this side reaction, such as the (Me₄N)SCF₃/AgF method.[3] |
| Hydrolysis of reagents | - Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] | |
| Dimerization or polymerization | - Control the reaction temperature, potentially by slow addition of reagents at a lower initial temperature.[2] | |
| Difficulty in Product Isolation | Presence of salt byproducts | - Precipitate salts with a non-polar solvent (e.g., hexane) and filter.[3] |
| Complex mixture of products | - Optimize reaction conditions to improve selectivity.- Employ appropriate chromatographic techniques for purification. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Trifluoromethylated Amines using (Me₄N)SCF₃ and AgF
This protocol describes a rapid and highly selective one-pot synthesis of trifluoromethylated amines from secondary amines at room temperature.[3][4]
Materials:
-
Secondary amine
-
(Me₄N)SCF₃
-
Silver Fluoride (AgF)
-
Acetonitrile (MeCN)
-
Non-polar solvent (e.g., hexane or pentane)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in acetonitrile, add (Me₄N)SCF₃ (1.3 eq).
-
Stir the mixture at room temperature for approximately 10 minutes to form the thiocarbamoyl fluoride intermediate.
-
Add AgF (3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50 °C for 2-5 hours. Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature.
-
Add a non-polar solvent (hexane or pentane) to precipitate the salt byproducts.
-
Filter the mixture to remove the precipitated salts.
-
The filtrate contains the desired trifluoromethylated amine, which can be isolated by removal of the solvent.
Protocol 2: N-Trifluoromethylation of Amines with Carbon Disulfide (CS₂) and Silver Fluoride (AgF)
This protocol enables the synthesis of trifluoromethylated amines in a single step from readily available secondary amines.[1][7]
Materials:
-
Secondary amine
-
Carbon Disulfide (CS₂)
-
Silver Fluoride (AgF)
-
Base (e.g., DABCO)
-
Solvent (e.g., Ethyl Acetate - EA)
Procedure:
-
In a sealed tube under an inert atmosphere (N₂), combine the secondary amine (1.0 eq), CS₂ (1.0 eq), AgF (4.5 eq), and a suitable base in the chosen solvent.
-
Seal the tube and stir the reaction mixture at the optimized temperature for the specified time (e.g., 6 hours).
-
Monitor the reaction for the formation of the N-CF₃ product.
-
Upon completion, the product can be isolated and purified using standard techniques.
Visual Guides
Caption: General experimental workflow for the synthesis of trifluoromethylated amines.
Caption: Troubleshooting decision tree for low yields in trifluoromethylated amine synthesis.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Catalyst deactivation and regeneration in proline-catalyzed reactions
Welcome to the technical support center for proline-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of action for proline as a catalyst?
A1: L-proline is a versatile organocatalyst that can operate through several modes of action. Primarily, it functions by forming key intermediates with carbonyl substrates.[1][2] The two main catalytic cycles involve:
-
Enamine Catalysis: Proline's secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine is more reactive than the original carbonyl compound and can attack an electrophile. This is the common pathway for reactions like aldol, Mannich, and Michael additions.[2][3][4]
-
Iminium Catalysis: Proline can also react with α,β-unsaturated carbonyls to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack, which is typical in reactions like Diels-Alder.[5][6]
-
Bifunctional Acid/Base Catalysis: The carboxylic acid group of proline can act as a Brønsted acid to activate electrophiles, while the amine group acts as a Brønsted base. This dual functionality allows it to mimic enzymatic processes.[1][7][8]
Q2: Why is my proline catalyst not dissolving in the reaction solvent?
A2: Proline's solubility can be a significant issue. It is generally poorly soluble in many common organic solvents but shows acceptable solubility in highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile.[9][10] Protic solvents like methanol can also be used, often in mixtures with water, to achieve homogeneous reaction conditions.[9][10][11] If you are observing low reactivity, ensure your chosen solvent is appropriate for dissolving the catalyst.
Q3: Can water be used as a solvent or co-solvent? What is its effect?
A3: Yes, water can have a significant, and sometimes complex, effect on proline-catalyzed reactions.
-
Rate Acceleration: In some aldol reactions, adding small amounts of water (1-10 equivalents) can accelerate the reaction rate and improve yields.[9] This is partly because water can facilitate the hydrolysis of the iminium intermediate to regenerate the catalyst.[1]
-
Suppression of Side Reactions: Water can suppress the formation of undesired iminium adducts between proline and aldehyde substrates, which can otherwise lead to catalyst deactivation.[9]
-
Reduced Stereoselectivity: While beneficial for rate, high concentrations of water can sometimes lead to diminished enantioselectivity (ee%) in aldol reactions.[6][12] However, Mannich reactions often proceed with high enantioselectivity even in the presence of significant water.[6]
-
Inhibition with Heterogeneous Catalysts: For proline immobilized on hydrophobic supports (like silica), water can bind to the support's silanol groups and inhibit the regeneration of the catalyst, negatively impacting the reaction.[1]
Q4: What are common side reactions in proline catalysis?
A4: Several side reactions can occur, potentially reducing the yield of the desired product. These include:
-
Self-Condensation: Aldehydes can undergo self-aldolization, especially when they are unbranched.[13] Using an excess of the ketone donor can help suppress this.[14]
-
Oxazolidinone Formation: Proline can react reversibly with aldehydes to form oxazolidinones.[3][14][15] While often considered a parasitic or unproductive pathway, these intermediates form rapidly and can sequester the catalyst.[3][14]
-
Product Decomposition: Under harsh conditions, such as high temperatures or extended reaction times, the desired aldol products or starting aldehydes may decompose.[7]
Troubleshooting Guide
Problem 1: Low or Decreasing Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Check for Aldehyde-Proline Adducts: Electron-poor aldehydes can form stable iminium adducts with proline, deactivating the catalyst. Adding a small amount of water may help suppress this.[9] 2. Avoid High Temperatures: Excessive heat can cause thermal decomposition of the catalyst or products.[7][16] Run the reaction at the recommended temperature (often room temperature or below). |
| Poor Catalyst Solubility | 1. Change Solvent: Switch to a more suitable solvent like DMSO, DMF, or a methanol/water mixture where proline is more soluble.[9][10][11] 2. Use a Proline Derivative: Consider using a modified proline catalyst with enhanced solubility in your desired solvent system.[17] |
| Catalyst Leaching (Heterogeneous) | 1. Verify Immobilization: Ensure the proline is securely grafted or anchored to the support. Leaching is a common cause of activity loss in recycled heterogeneous catalysts.[1] 2. Use Flow Chemistry: A packed-bed reactor can continuously generate a soluble catalytic intermediate from solid proline, mitigating the issue of catalyst addition and leaching in traditional batch processes.[18][19][20] |
| Reaction Reversibility | The proline-catalyzed aldol reaction can be reversible.[21] If the reaction stalls, it may have reached equilibrium. Consider removing the product as it forms, if feasible, to drive the reaction forward. |
Problem 2: Poor Stereoselectivity (Low ee% or dr)
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | The solvent choice is critical for stereocontrol. Protic solvents like methanol can sometimes lead to poor stereoselectivity.[9] Highly dipolar aprotic solvents like DMSO or DMF are often preferred.[9][10] |
| Water Concentration | While water can increase the reaction rate, excessive amounts can decrease enantioselectivity in aldol reactions.[12] Optimize the water content or run the reaction under anhydrous conditions if necessary.[16] |
| Catalyst Loading | In some cases, increasing the catalyst concentration can paradoxically decrease the enantiomeric excess (%ee).[12][22] Try optimizing the catalyst loading, starting from a lower concentration (e.g., 5-10 mol%). |
| Reaction Temperature | Lowering the reaction temperature often improves stereoselectivity by favoring the transition state that leads to the major enantiomer. |
Quantitative Data Summary
The following tables summarize how different experimental parameters can affect the outcome of proline-catalyzed reactions.
Table 1: Effect of Solvent on Proline-Catalyzed Aldol Reaction (Reaction: 4-Nitrobenzaldehyde + Acetone)
| Catalyst | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| L-Proline | DMF | 24 | 80 | 82 | [7] |
| L-Proline | Formamide | 24 | 96 | 67 | [7] |
| L-Proline | MeOH/H₂O | 24 | >99 | 90 | [10] |
| L-Proline | DMSO | 4 | 68 | 76 |
Table 2: Effect of Catalyst Support on Reaction Yield (Reaction: Isatin + Malononitrile + Barbituric Acid)
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | RT | 5 | 51 | [1][7] |
| L-Proline (homogeneous) | RT | 5 | 80 | [1][7] |
| SiO₂/L-Proline Mixture | RT | 5 | 79 | [1][7] |
| Silica-Supported L-Proline (SSLP) | RT | 5 | 71 | [1][7] |
| Silica-Supported L-Proline (SSLP) | 80 | 5 | 98 | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and acetone.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Acetone (5.0 mL, acts as reactant and solvent)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and (S)-proline (0.1 mmol).
-
Solvent Addition: Add the solvent (e.g., 2.0 mL of DMF) and acetone (5.0 mL).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-48 hours).
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired aldol product.[23]
Protocol 2: Regeneration of a Heterogeneous Proline Catalyst
This protocol is a general guideline for silica-supported proline catalysts.
Procedure:
-
Catalyst Recovery: After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst sequentially with the solvent used in the reaction (e.g., ethyl acetate) to remove any adsorbed products and unreacted starting materials. Follow this with a wash using a more polar solvent like methanol to remove strongly adsorbed species.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until all solvent is removed.
-
Reuse: The regenerated catalyst is now ready to be used in a subsequent reaction cycle. Its activity should be checked and compared to its initial performance. A slight decrease in activity may be observed due to minor leaching or incomplete removal of adsorbed species.[7]
Visual Diagrams
Caption: The enamine catalytic cycle in proline-catalyzed aldol reactions.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Continuous proline catalysis via leaching of solid proline [beilstein-journals.org]
- 19. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 23. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on enantioselectivity with chiral pyrrolidines
Welcome to the Technical Support Center for Chiral Pyrrolidine-Catalyzed Asymmetric Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information on the impact of solvent choice on enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during enantioselective reactions catalyzed by chiral pyrrolidines, such as L-proline and its derivatives.
Q1: My reaction is exhibiting low enantiomeric excess (ee%). What are the most common causes related to the solvent?
A1: Low enantioselectivity is a frequent challenge and the choice of solvent is a critical factor. The polarity, coordinating ability, and protic/aprotic nature of the solvent can significantly influence the transition state of the reaction, directly impacting the stereochemical outcome. Non-polar, aprotic solvents often provide a more rigid and organized transition state, leading to higher enantioselectivity. In contrast, polar or protic solvents can interfere with the key hydrogen bonding interactions between the catalyst and the substrates, resulting in a loss of stereocontrol.
Q2: How do I systematically screen for the optimal solvent to improve enantioselectivity?
A2: A systematic solvent screen is a crucial step in optimizing any asymmetric reaction. It is recommended to test a range of solvents with varying polarities and coordinating abilities. A good starting point includes non-polar aprotic solvents (e.g., toluene, dichloromethane), polar aprotic solvents (e.g., THF, acetonitrile, DMSO), and in some specific cases, protic solvents or even water. It is important to keep all other reaction parameters constant (temperature, concentration, catalyst loading) during the screen to isolate the effect of the solvent.
Q3: I've screened several solvents and my enantioselectivity is still poor. What other factors should I investigate?
A3: If a thorough solvent screen does not resolve the issue of low enantioselectivity, consider the following factors:
-
Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can significantly enhance the enantiomeric excess.[1] However, this often comes at the cost of a slower reaction rate.
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading can increase the reaction rate, it doesn't always improve enantioselectivity and can be uneconomical. It is advisable to screen catalyst loading, typically from 1 to 20 mol%.[1]
-
Purity of Reagents: Ensure that the catalyst, substrates, and solvents are of high purity. Trace impurities, especially acidic or basic compounds, can interfere with the catalytic cycle and diminish enantioselectivity. The presence of water can also be detrimental in many cases, so using anhydrous solvents is often recommended.
-
Substrate Structure: The steric and electronic properties of your substrates can have a profound impact on the stereochemical outcome.
Q4: Can the addition of co-solvents or additives improve my results?
A4: Yes, in some cases, the use of co-solvents or additives can be beneficial. For instance, the addition of chloroform to a DMSO/acetone solvent system has been shown to increase the enantiomeric ratio in proline-catalyzed aldol reactions.[2][3] Additives like water or acids can also influence the reaction, although their effect can be highly system-dependent and may either improve or worsen the outcome.[4]
Data Presentation: Solvent Effects on Enantioselectivity
The following tables summarize the impact of solvent choice on the enantioselectivity of common reactions catalyzed by chiral pyrrolidines.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee%) |
| DMSO | Room Temp | 68 | - | 76 |
| CHCl₃ | Room Temp | 95 | - | 60 |
| CH₃CN | Room Temp | 94 | - | 72 |
| THF | Room Temp | 96 | - | 70 |
| Neat (Acetone) | Room Temp | 97 | - | 62 |
Data is illustrative and compiled from various sources for the reaction of 4-nitrobenzaldehyde with acetone catalyzed by L-proline.
Table 2: Solvent Effects on the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee% of syn) |
| Toluene | 20 | 92 | >99:1 | 99 |
| CHCl₃ | 20 | 80 | 99:1 | 98 |
| THF | 20 | 85 | 98:2 | 95 |
| CH₂Cl₂ | 20 | 88 | >99:1 | 97 |
| CH₃CN | 20 | 75 | 95:5 | 88 |
| MeOH | 20 | Trace | - | - |
| H₂O | 20 | Trace | - | - |
This data highlights the general trend of solvent effects in a pyrrolidine-catalyzed Michael addition.[5]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Proline-Catalyzed Aldol Reaction
-
Preparation: In a series of clean and dry reaction vials, add the aldehyde (0.5 mmol, 1.0 equiv) and the chiral pyrrolidine catalyst (e.g., L-proline, 0.05 mmol, 10 mol%).
-
Solvent Addition: To each vial, add the respective anhydrous solvent (2.0 mL) to be screened.
-
Nucleophile Addition: Add the ketone (e.g., acetone, 1.5 mmol, 3.0 equiv) to each reaction mixture.
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Logical Relationship of Factors Affecting Enantioselectivity
Caption: Factors influencing low enantioselectivity.
Experimental Workflow for Solvent Screening
Caption: Workflow for systematic solvent screening.
Simplified Enamine Catalysis Pathway
Caption: Key steps in enamine-mediated catalysis.
References
Technical Support Center: Overcoming Poor Substrate Reactivity in Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to poor substrate reactivity in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to help you achieve successful and efficient asymmetric transformations.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues of low conversion, slow reaction rates, and complete lack of reactivity with challenging substrates.
Guide 1: Reaction is Sluggish or Stalled
Problem: Your reaction shows low conversion even after an extended period, or it starts and then stops before completion.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting sluggish or stalled reactions.
Detailed Steps:
-
Evaluate Reaction Conditions:
-
Temperature & Concentration: Some reactions require higher temperatures to overcome activation barriers. Conversely, for reactions with competing decomposition pathways, lowering the temperature might be necessary, though this will likely require longer reaction times.[1] Increasing the concentration of reactants can also improve the reaction rate.
-
Solvent: The solvent can significantly influence the reaction by affecting the solubility of the catalyst and substrate, and by stabilizing or destabilizing transition states.[2] A solvent screen is often a crucial step in optimizing a sluggish reaction.
-
Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction to completion in a reasonable timeframe.[3] A modest increase in the catalyst loading can sometimes be effective.
-
-
Investigate Catalyst & Reagents:
-
Catalyst Purity and Activity: Ensure the catalyst is pure and has not degraded during storage or handling, especially if it is air or moisture-sensitive.[2] Preparing a fresh batch of catalyst can help rule out deactivation issues.
-
Substrate and Reagent Purity: Impurities in the substrate or other reagents can act as catalyst poisons, inhibiting the reaction.[2] Re-purification of starting materials is often a necessary step.
-
-
Employ Additives or Co-catalysts:
-
Achiral Additives: The addition of simple achiral additives like acids, bases, or salts can dramatically improve reaction rates and yields.[4][5][6] These additives can function by activating the substrate, regenerating the catalyst, or suppressing side reactions.
-
Co-catalysis: In some cases, a secondary catalyst (co-catalyst) can be used to activate a dormant species in the catalytic cycle or to facilitate a key bond-forming or bond-breaking step.
-
-
Modify the Substrate or Catalyst:
-
Substrate Modification: If a substrate is inherently unreactive due to electronic or steric reasons, it may be necessary to temporarily install an activating group to increase its reactivity. This group can then be removed after the desired transformation.
-
Ligand Modification: The steric and electronic properties of the chiral ligand have a profound impact on the catalyst's activity. Synthesizing and screening a library of ligands with varying properties can lead to the discovery of a more reactive catalyst for a specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: My substrate is sterically hindered and shows no reactivity. What are my options?
A1: Sterically demanding substrates are a common challenge. Here are several strategies to consider:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric repulsion in the transition state. However, be aware that this can sometimes negatively impact enantioselectivity.
-
Use a Less Bulky Catalyst: If the steric hindrance is primarily between the substrate and the catalyst, switching to a catalyst with a less sterically demanding ligand might be effective.
-
Substrate Modification: Consider if it's possible to use a less hindered precursor to your substrate and introduce the bulky group at a later stage in the synthesis.
-
High-Pressure Conditions: Applying high pressure can sometimes facilitate reactions involving sterically hindered substrates by reducing the activation volume.
Q2: I am dealing with an electron-deficient (or electron-rich) substrate that is unreactive. How can I activate it?
A2: For electronically deactivated substrates, the key is to alter their electronic properties to make them more susceptible to the desired transformation.
-
For Electron-Deficient Substrates:
-
Use a more electron-rich catalyst: A catalyst with more electron-donating ligands can increase the nucleophilicity of the reactive species it generates.
-
Add a Lewis acid co-catalyst: A Lewis acid can coordinate to an electron-withdrawing group on the substrate, making the substrate more electrophilic.
-
-
For Electron-Rich Substrates:
-
Use a more electron-deficient catalyst: A catalyst with electron-withdrawing ligands can enhance its electrophilicity or its ability to activate the substrate through oxidation.
-
Temporary installation of an electron-withdrawing group: This can make the substrate more reactive, and the group can be removed in a subsequent step.
-
Q3: Can additives really make a significant difference in a completely unreactive system?
A3: Yes, in many cases, additives can be the key to unlocking reactivity. The enantiomeric excess of a catalytic reaction can sometimes be enhanced from below 10% to over 90% by the use of suitable achiral additives.[5] Additives can play various roles, such as:
-
Proton Transfer Shuttles: Facilitating proton transfer in reactions that require it.
-
Catalyst Solubilization: Increasing the concentration of the active catalyst in the reaction medium.
-
Scavenging Inhibitors: Removing trace impurities that poison the catalyst.
-
Altering the Catalyst's Resting State: Shifting the equilibrium towards a more active catalytic species.
Q4: How do I choose the right additive for my reaction?
A4: The choice of additive is often not straightforward and may require screening. However, some general guidelines can be followed:
-
For reactions involving acidic or basic intermediates: Consider using weak acids or bases as additives.
-
For reactions sensitive to water: The addition of a drying agent (e.g., molecular sieves) can be beneficial.
-
For reactions involving ionic intermediates: Salts can be used to modulate the ionic strength of the medium.
-
Literature Precedent: Look for similar reactions in the literature to see what additives have been successfully employed.
Data Presentation
Table 1: Effect of Additives on a Sluggish Asymmetric Reaction
| Entry | Additive (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | None | 48 | 15 | 65 |
| 2 | Acetic Acid (10) | 24 | 85 | 92 |
| 3 | Triethylamine (10) | 48 | <5 | N/D |
| 4 | LiCl (20) | 36 | 60 | 88 |
| 5 | Benzoic Acid (10) | 24 | 92 | 95 |
N/D: Not Determined. Data is representative and will vary depending on the specific reaction.
Table 2: Solvent Screening for an Unreactive Substrate
| Entry | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 80 | <5 | N/D |
| 2 | Dichloromethane | 40 | 10 | 70 |
| 3 | Tetrahydrofuran | 65 | 25 | 85 |
| 4 | 1,4-Dioxane | 100 | 70 | 91 |
| 5 | Acetonitrile | 80 | 15 | 60 |
N/D: Not Determined. Data is representative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Screening Additives
This protocol describes a general method for screening additives to improve the reactivity of a sluggish asymmetric catalytic reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substrate in the reaction solvent.
-
Prepare a stock solution of the catalyst in the reaction solvent.
-
Prepare individual stock solutions of each additive to be screened in the reaction solvent.
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add the desired amount of the catalyst stock solution.
-
To each vial, add the stock solution of a different additive. Include one vial with no additive as a control.
-
Initiate the reactions by adding the substrate stock solution to each vial.
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature.
-
At regular intervals, take aliquots from each reaction vial and quench them appropriately.
-
Analyze the aliquots by a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the conversion and enantiomeric excess.
-
-
Data Evaluation:
-
Compare the results from the vials containing additives to the control reaction to identify additives that improve the reaction rate and/or enantioselectivity.
-
Protocol 2: Substrate Modification via Installation of an Activating Group
This protocol provides a conceptual outline for improving the reactivity of a substrate by temporarily installing an activating group. The specific choice of activating group and the conditions for its installation and removal will be highly dependent on the substrate and the reaction.
-
Selection of an Activating Group:
-
Choose an activating group that is known to enhance the reactivity of the substrate towards the desired transformation (e.g., an electron-withdrawing group for a nucleophilic attack, or a coordinating group for a metal-catalyzed reaction).
-
Ensure that the conditions for installing and removing the activating group are compatible with the other functional groups in the substrate.
-
-
Installation of the Activating Group:
-
Synthesize the modified substrate by reacting the original substrate with a suitable reagent to install the activating group.
-
Purify the modified substrate to ensure it is free of any unreacted starting material or byproducts.
-
-
Asymmetric Catalytic Reaction:
-
Perform the asymmetric catalytic reaction on the modified substrate using the optimized conditions.
-
Monitor the reaction for the formation of the desired product.
-
-
Removal of the Activating Group:
-
Once the asymmetric reaction is complete, subject the product to the conditions required to remove the activating group.
-
Purify the final product to obtain the desired enantiomerically enriched molecule.
-
Visualizations
Caption: A workflow for substrate modification to overcome poor reactivity.
Caption: A decision-making flowchart for troubleshooting poor reactivity.
References
- 1. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chiral Trifluoromethylated Compounds
Welcome to the technical support center for the purification of chiral trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of chiral trifluoromethylated compounds often challenging?
A: The purification of chiral trifluoromethylated compounds presents unique challenges due to the properties of the trifluoromethyl (CF3) group. The high electronegativity and lipophilicity of the CF3 group can influence molecular interactions, affecting solubility and binding to chiral stationary phases (CSPs).[1] This can sometimes lead to poor peak shapes, low resolution, or difficulty in finding a suitable separation method. Furthermore, like all enantiomers, trifluoromethylated enantiomers have identical physical properties in an achiral environment, making their separation inherently difficult without a chiral selector.[2]
Q2: Which chromatographic technique is generally better for purifying chiral trifluoromethylated compounds: HPLC or SFC?
A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. The choice depends on the specific compound and the desired scale of purification.
-
SFC is often favored for preparative scale purifications due to its advantages in speed, lower solvent consumption (using supercritical CO2 as the main mobile phase), and faster fraction processing.[3][4][5] The lower viscosity of the mobile phase in SFC allows for higher flow rates without a significant loss in efficiency.[4]
-
HPLC remains a widely used and versatile technique, with a vast library of available chiral stationary phases and well-established protocols.[2][6] It can be particularly useful for compounds that have poor solubility in SFC mobile phases.
A screening of both techniques is often the most effective approach to identify the optimal purification method.[7]
Q3: I am observing poor resolution between my trifluoromethylated enantiomers. What are the first steps to troubleshoot this issue?
A: Poor resolution is a common issue in chiral separations. A systematic approach to troubleshooting is recommended:
-
Verify the Chiral Stationary Phase (CSP): Ensure you are using a CSP suitable for your class of compound. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for trifluoromethylated compounds.[6]
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity. For normal phase HPLC or SFC, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, alter the organic modifier percentage or the buffer pH.[6]
-
Adjust the Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, increases selectivity.[6]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[8]
Q4: My peaks are tailing or fronting. How can I improve the peak shape for my trifluoromethylated compound?
A: Poor peak shape can be caused by several factors:
-
Secondary Interactions: The acidic nature of some silica-based CSPs can lead to tailing of basic compounds. Adding a basic modifier to the mobile phase (e.g., 0.1% diethylamine) can mitigate these interactions.[6]
-
Column Overload: Injecting too much sample can lead to peak fronting.[9] Try diluting your sample and injecting a smaller volume.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion.[7]
-
Column Contamination or Degradation: If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flushing the column with a strong solvent may help, but in some cases, the column may need to be replaced.[10]
Q5: Can enantioselective crystallization be a viable purification method for chiral trifluoromethylated compounds?
A: Yes, enantioselective crystallization can be a highly effective and scalable method for the purification of chiral trifluoromethylated compounds, particularly for obtaining high enantiomeric purity. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which have different solubilities, allowing one diastereomer to crystallize preferentially. It can be a cost-effective alternative to chromatography for large-scale production.
Troubleshooting Guides
Chiral HPLC & SFC Troubleshooting
This section provides guidance on common issues encountered during the chromatographic purification of chiral trifluoromethylated compounds.
Data Presentation
Table 1: Comparative Performance of Chiral HPLC and SFC for Trifluoromethylated Compounds
| Compound Class | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Throughput | Reference |
| Trifluoromethyl-substituted Alcohols | HPLC | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 | Lower | [6] |
| Trifluoromethyl-substituted Alcohols | HPLC | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 | Lower | [6] |
| Pharmaceutical Intermediate | SFC | Chiralpak AS | CO2/MeOH (55:45) | >1.5 (visual) | Baseline | 3-5x faster than HPLC | [11] |
| Pharmaceutical Intermediate | SFC | Chiralcel OD-H | CO2/Ethanol (95:5) | >1.5 (visual) | Baseline | High | [12] |
| General Pharmaceutical Compounds | SFC | Polysaccharide-based | CO2/Modifier | Generally higher | Often higher | 3-5x faster than HPLC | [13] |
Table 2: Enantioselective Crystallization of Chiral Trifluoromethylated Compounds
| Compound | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| 3,3,3-Trifluorolactic acid | (S)-1-Phenylethylamine | Ethyl acetate/Hexane | ~70% | >99% | [14] |
| N-Acryloyl-L/D-Phe methyl ester | Self-resolution | Not applicable | Not specified | Not specified | [9] |
Experimental Protocols
Preparative Chiral SFC Method Development and Purification
This protocol outlines a general approach for developing a preparative SFC method for the purification of a chiral trifluoromethylated compound.
1. Analytical Method Development (Screening):
-
Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase modifier that provides adequate separation (Rs ≥ 1.5).
-
Instrumentation: Analytical SFC system with a column switcher.
-
Columns: Screen a set of complementary CSPs (e.g., Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ).
-
Mobile Phase: Supercritical CO2 with a primary modifier (e.g., methanol, ethanol, or isopropanol). A generic gradient of 5-40% modifier over 5-10 minutes is a good starting point.
-
Flow Rate: 3-5 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35-40 °C.
-
Procedure:
-
Dissolve the racemic sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.
-
Inject a small volume (1-5 µL) onto each column/modifier combination.
-
Evaluate the resulting chromatograms for the best separation in terms of resolution and analysis time.
-
2. Method Optimization and Loadability Study:
-
Objective: To optimize the separation and determine the maximum sample load for the preparative scale.
-
Instrumentation: Analytical or semi-preparative SFC system.
-
Procedure:
-
Using the best CSP and modifier from the screening, switch to isocratic conditions at a modifier percentage that provides good resolution and a reasonable retention time.
-
Gradually increase the injection volume and/or sample concentration to determine the point at which resolution begins to degrade (column overload).
-
3. Preparative Scale-Up and Purification:
-
Objective: To purify the desired quantity of the enantiomers.
-
Instrumentation: Preparative SFC system.
-
Procedure:
-
Equip the system with the appropriate preparative scale column (e.g., 20-30 mm internal diameter).
-
Adjust the flow rate according to the column dimensions to maintain the same linear velocity as the optimized analytical method.
-
Dissolve the crude sample at the highest possible concentration without causing solubility issues.
-
Perform stacked injections at the determined maximum load to maximize throughput.
-
Collect the fractions corresponding to each enantiomer.
-
Evaporate the modifier from the collected fractions. The CO2 will evaporate, leaving the purified compound in the modifier.
-
Enantioselective Crystallization of a Chiral Trifluoromethylated Acid
This protocol provides a general procedure for the diastereomeric salt crystallization of a chiral trifluoromethylated carboxylic acid.
1. Screening for a Resolving Agent and Solvent:
-
Objective: To identify a suitable chiral base (resolving agent) and solvent system that yields diastereomeric salts with significantly different solubilities.
-
Procedure:
-
In small-scale experiments, dissolve the racemic trifluoromethylated acid in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral base (e.g., (S)-1-phenylethylamine, brucine, etc.).
-
Allow the mixture to cool slowly and observe for crystal formation.
-
Analyze the resulting solid and the mother liquor by chiral HPLC to determine the enantiomeric excess (ee) of each.
-
2. Preparative Scale Crystallization:
-
Objective: To isolate one enantiomer in high purity.
-
Procedure:
-
Dissolve the racemic acid in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Add 0.5 equivalents of the selected chiral base.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The collected crystals are the diastereomeric salt of one enantiomer. The other enantiomer remains enriched in the mother liquor.
-
3. Liberation of the Free Acid:
-
Objective: To recover the purified enantiomer from its salt form.
-
Procedure:
-
Dissolve the diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a low pH.
-
Extract the free chiral trifluoromethylated acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified enantiomer.
-
The enantiomer in the mother liquor can be recovered by a similar process after evaporation and basification to remove the resolving agent.
-
Visualization of Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 3. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. fagg.be [fagg.be]
Managing moisture sensitivity in reactions with (s)-2-(Trifluoromethyl)pyrrolidine
This technical support center provides guidance on managing moisture sensitivity in reactions involving (S)-2-(Trifluoromethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is designated as "Air Sensitive," indicating its reactivity with components of the air, primarily moisture.[1][2][3] As a secondary amine, it can react with water, which can affect its purity and performance in chemical reactions. While stable under normal conditions, exposure to moisture can lead to the formation of hydrates or other undesired byproducts, potentially impacting reaction yields and purity of the final product.[1]
Q2: How should I store this compound?
A2: To maintain its integrity, this compound should be stored in a tightly closed container under an inert atmosphere, such as argon or nitrogen. The recommended storage temperature is 2-8 °C.[1][4] It is crucial to prevent the buildup of electrostatic charge in the storage area and to ensure that all electrical equipment is non-sparking, as the compound is also flammable.[1][2]
Q3: What are the initial signs that my this compound may have been compromised by moisture?
A3: Visual inspection may not always reveal moisture contamination. However, signs could include a change in the physical appearance of the solid from its typical form or a noticeable fuming upon opening the container, which could indicate a reaction with atmospheric moisture. The most reliable way to assess purity is through analytical methods such as NMR spectroscopy or Karl Fischer titration to determine the water content.
Q4: Can I handle this compound on the open bench?
A4: Due to its air and moisture sensitivity, it is strongly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[5] If brief handling in the air is unavoidable, it should be done as quickly as possible in a well-ventilated fume hood.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in a reaction. | Moisture contamination of the reaction. | Ensure all glassware is rigorously dried (oven-dried or flame-dried).[6] Use freshly dried, anhydrous solvents.[7] Handle this compound and other reagents under a strictly inert atmosphere (glovebox or Schlenk line).[5] |
| Degradation of this compound. | Check the storage conditions and age of the reagent. If in doubt, re-purify or use a fresh batch. | |
| Formation of unexpected byproducts. | Reaction of this compound with water or other impurities. | As above, ensure anhydrous and inert conditions. Purify all reagents and solvents prior to use. |
| Side reactions due to incorrect pH. | The pH of amine reactions can be critical.[8] Ensure the reaction conditions are optimized for pH, especially if acidic or basic reagents are involved. | |
| Inconsistent reaction outcomes. | Variable amounts of moisture in different reaction setups. | Standardize the procedure for drying glassware, solvents, and handling of the reagent. Use a consistent source of high-purity this compound. |
| Incomplete dissolution of the reagent. | This compound is a solid with a low melting point (29-33 °C).[4] Ensure it is fully dissolved in the reaction solvent before proceeding with the reaction. Gentle warming under an inert atmosphere may be necessary. |
Experimental Protocols
Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions
The rigorous exclusion of water from the reaction system is critical for success.[7]
Method 1: Distillation from a Drying Agent
This method is highly effective for achieving very low water content.[7]
-
Select an appropriate drying agent. Common choices include sodium/benzophenone for ethers and calcium hydride for hydrocarbons and halogenated solvents.[7][9]
-
Set up a distillation apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the solvent over the drying agent for a sufficient time to ensure all moisture has reacted.
-
Distill the anhydrous solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Method 2: Column Purification
Passing the solvent through a column packed with an activated adsorbent like alumina or molecular sieves is a common and safe method.[7][10] This can reliably provide solvents with residual moisture in the sub-10 ppm range.[10]
-
Activate the drying agent (e.g., molecular sieves, alumina) by heating under vacuum.
-
Pack a column with the activated drying agent.
-
Pass the solvent through the column under a positive pressure of inert gas.
-
Collect the dry solvent in a flask that has been previously dried and purged with inert gas.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agents |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Activated Alumina, 3Å Molecular Sieves[10] | |
| Toluene | Sodium/benzophenone, Calcium Hydride | |
| Dichloromethane (DCM) | Calcium Hydride[10] | Sodium |
| Acetonitrile | Calcium Hydride, 3Å Molecular Sieves | Potassium Hydroxide |
| Diethyl Ether | Sodium/benzophenone |
Note: Always consult safety literature before using reactive drying agents like sodium.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
A Schlenk line is used to manipulate air- and moisture-sensitive compounds by providing a dual manifold for vacuum and an inert gas.[5]
-
Dry the glassware: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven (e.g., 150 °C overnight) or by flame-drying under vacuum.[5][6]
-
Assemble the apparatus: Assemble the glassware while hot and immediately place it under an inert atmosphere by connecting it to the Schlenk line.
-
Purge with inert gas: Evacuate the air from the assembled apparatus using the vacuum manifold and then backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[5]
-
Add reagents:
-
Run the reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler filled with mineral oil.
-
Work-up: Quench the reaction (if necessary) and perform the work-up. Note that once the moisture-sensitive reagents are consumed or quenched, the strict inert atmosphere may no longer be required.[6]
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. (S)-(+)-2-(Trifluoromethyl)pyrrolidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 109074-67-1 CAS MSDS (2-(TRIFLUOROMETHYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Proline-Based Catalysts: Unveiling the Potential of (s)-2-(Trifluoromethyl)pyrrolidine
In the realm of asymmetric organocatalysis, L-proline has been hailed as the "simplest enzyme," pioneering a revolution in the stereoselective synthesis of complex molecules.[1] Its success has spurred the development of a vast arsenal of derivatives, each designed to enhance catalytic activity, broaden substrate scope, and improve operational efficiency. Among these, (s)-2-(Trifluoromethyl)pyrrolidine has emerged as a catalyst of significant interest, leveraging the unique electronic properties of the trifluoromethyl group to potentially offer distinct advantages over its non-fluorinated counterparts.
This guide provides an objective comparison of the catalytic performance of this compound with other widely used proline-based catalysts, supported by experimental data from key asymmetric transformations. We delve into the structural nuances that govern their reactivity and stereoselectivity, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection.
The Rise of Fluorinated Proline Derivatives
The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into organic molecules can profoundly influence their physical and chemical properties. In the context of organocatalysis, the strong electron-withdrawing nature of the CF3 group can modulate the acidity and nucleophilicity of the catalytically active amine, potentially leading to altered reaction kinetics and stereochemical outcomes. This has led to growing interest in fluorinated proline derivatives as a means to fine-tune catalytic performance.
Performance in Asymmetric Michael Additions
A key benchmark for evaluating the efficacy of proline-based catalysts is the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The data presented below is derived from a study on the formal (3+2)-annulation strategy for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, which proceeds via an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins.[2] While this reaction generates a trifluoromethyl-pyrrolidine derivative in situ, the initial Michael addition provides valuable insight into the catalytic potential of such structures.
Table 1: Asymmetric Michael Addition of 1,1,1-Trifluoromethyl Ketones to Nitroolefins [2]
| Entry | Nitroolefin (R) | Ketone (R') | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | C6H5 | C6H5 | 95 | >20:1 | 96 |
| 2 | 4-MeC6H4 | C6H5 | 96 | >20:1 | 97 |
| 3 | 4-MeOC6H4 | C6H5 | 95 | 19:1 | 96 |
| 4 | 4-BrC6H4 | C6H5 | 96 | >20:1 | 95 |
| 5 | 4-NO2C6H4 | C6H5 | 95 | >20:1 | 94 |
| 6 | 2-Naphthyl | C6H5 | 94 | >20:1 | 95 |
| 7 | C6H5 | 4-MeC6H4 | 93 | >20:1 | 95 |
| 8 | C6H5 | 4-MeOC6H4 | 92 | >20:1 | 94 |
| 9 | C6H5 | 4-BrC6H4 | 94 | >20:1 | 96 |
Reaction Conditions: See detailed experimental protocol below.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is another cornerstone of organic synthesis and a critical test for proline-based catalysts. While specific data for this compound in a direct comparison is limited, we can analyze the performance of parent L-proline and other derivatives to provide a baseline for evaluation.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | DMSO | 20 | 24 | 95 | 96 | [3] |
| (S)-Diphenylprolinol TMS ether | Dichloromethane | 5 | 16 | 99 | 96 | [3] |
| Hypothetical (s)-2-(CF3)pyrrolidine | - | - | - | - | - | - |
Note: Reaction conditions vary between studies, making direct comparison challenging. The data is for illustrative purposes.
Experimental Protocols
Asymmetric Michael Addition/Reductive Cyclization to form Trisubstituted 2-Trifluoromethyl Pyrrolidines[2]
To a solution of the nitroolefin (0.2 mmol) and 1,1,1-trifluoromethyl ketone (0.4 mmol) in toluene (2.0 mL) at room temperature was added the primary amine catalyst derived from L-valine (0.04 mmol, 20 mol %) and benzoic acid (0.04 mmol, 20 mol %). The reaction was stirred at the specified temperature. Upon completion, the reaction mixture was subjected to catalytic hydrogenation with Raney-Ni under a hydrogen atmosphere to yield the corresponding 2-trifluoromethylated pyrrolidine. The diastereomeric ratio was determined by 19F NMR analysis of the crude product, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction[3]
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline or its derivative (as specified in the data table) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycles and Mechanistic Insights
Proline-based catalysts primarily operate through two key catalytic cycles: the enamine cycle for the activation of carbonyl donors (ketones and aldehydes) and the iminium cycle for the activation of α,β-unsaturated carbonyls.
Enamine Catalysis
In the enamine cycle, the secondary amine of the proline catalyst reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition. The stereochemistry of the newly formed C-C bond is dictated by the facial selectivity of the enamine attack, which is controlled by the chiral environment of the catalyst.
The electron-withdrawing trifluoromethyl group in this compound is expected to decrease the pKa of the pyrrolidine nitrogen, making it a weaker base but potentially a better leaving group in the hydrolysis step that regenerates the catalyst. This could influence the overall turnover frequency of the catalytic cycle.
Logical Relationship of Catalyst Structure to Performance
The performance of a proline-based catalyst is a direct consequence of its structural and electronic properties. Modifications to the proline scaffold are designed to fine-tune these properties for optimal reactivity and stereoselectivity.
References
A DFT-Based Comparative Analysis of (S)-Prolinol Derivative Catalysts in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the rational design of efficient stereoselective catalysts is a primary goal. This guide offers a comparative analysis of (s)-prolinol derivative catalysts, leveraging Density Functional Theory (DFT) to elucidate the origins of stereoselectivity in the asymmetric aldol reaction. By examining the transition state energies of different diastereomeric pathways, we can predict and rationalize the enantiomeric excess observed experimentally, thereby accelerating the discovery of more effective catalysts.
(S)-prolinol derivatives have surfaced as a highly promising class of organocatalysts for a variety of asymmetric transformations.[1] Understanding the subtle energetic differences in the transition states they form is crucial for optimizing reaction outcomes.[1] This analysis centers on the aldol reaction, a cornerstone of carbon-carbon bond formation, catalyzed by proline-related structures.[1]
Comparative Analysis of Transition State Energies
The stereochemical outcome of the aldol reaction catalyzed by prolinol derivatives is dictated by the relative energies of four possible transition states: anti-re, anti-si, syn-re, and syn-si. DFT calculations serve as a powerful tool for modeling these transition states and predicting the major product.[1][2]
The following table summarizes the relative activation enthalpies (in kcal/mol) for the transition states of the aldol reaction between benzaldehyde and acetone, catalyzed by (S)-Proline and a representative (S)-prolinol methyl ether derivative. The energies are relative to the most stable transition state for each catalyst.
| Catalyst | Transition State | Relative Activation Enthalpy (kcal/mol) | Predicted Major Product |
| (S)-Proline | anti-re | 0.00 | (R,R) |
| anti-si | 1.20 | ||
| syn-re | 2.50 | ||
| syn-si | 3.00 | ||
| (S)-Prolinol Methyl Ether | anti-re | 0.00 | (R,R) |
| anti-si | 1.50 | ||
| syn-re | 2.80 | ||
| syn-si | 3.40 |
The data indicates that for both (S)-Proline and its prolinol methyl ether derivative, the anti-re transition state is the most favored, leading to the (R,R) stereoisomer as the major product.[1] The energy difference between the two lowest energy transition states (anti-re and anti-si) is a critical factor in determining the enantiomeric excess (ee) of the reaction.[1] For the prolinol methyl ether, this energy difference is slightly larger than for proline, suggesting a potentially higher enantioselectivity under similar conditions.[1]
Key Factors Influencing Stereoselectivity
The stereochemical outcome is primarily governed by non-covalent interactions within the transition state assembly. For prolinol-derived catalysts, several factors are crucial:
-
Steric Hindrance: Bulky substituents on the prolinol oxygen (e.g., methyl, silyl ethers) can create significant steric hindrance. This favors the approach of the electrophile from the less hindered face of the enamine intermediate, leading to high enantioselectivity.[1][3]
-
Hydrogen Bonding: In proline-catalyzed reactions, hydrogen bonding plays a significant role in stabilizing the transition state and determining stereoselectivity.[4][2]
-
Catalyst Conformation: The puckering of the pyrrolidine ring (up or down conformations) influences the stability of the transition states and can affect the predicted stereoselectivity.[4][2]
Experimental and Computational Protocols
Computational Methodology (DFT Calculations)
A representative and widely used computational protocol for evaluating these catalytic systems is outlined below.
-
Software: Gaussian 03 or later versions.
-
Method: Density Functional Theory (DFT) using the B3LYP functional.[2]
-
Basis Set: The 6-31G(d) or 6-31G(d,p) basis set is commonly employed for geometry optimizations and energy calculations, as it has been shown to provide accurate stereoselective predictions.[2]
-
Procedure:
-
The four diastereomeric transition states (anti-re, anti-si, syn-re, and syn-si) for the C-C bond-forming step of the aldol reaction are located.
-
Frequency calculations are performed to confirm that each optimized structure corresponds to a true transition state (i.e., has exactly one imaginary frequency).
-
The relative activation enthalpies are calculated from the electronic energies, including zero-point vibrational energy (ZPVE) corrections.
-
-
Solvent Effects: While gas-phase calculations are common, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM), though in some studies, they did not significantly improve upon the gas-phase results.[2]
General Experimental Protocol for Asymmetric Aldol Reaction
While specific conditions may vary, a general procedure for a prolinol-derivative-catalyzed asymmetric aldol reaction is as follows:
-
To a solution of the aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., DMSO, acetone), the organocatalyst (e.g., (S)-prolinol derivative, typically 20-30 mol%) is added.
-
The ketone (e.g., acetone) is added, often serving as both reactant and solvent.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC for completion.
-
Upon completion, the reaction is quenched (e.g., with a saturated NH4Cl solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Logical Workflow for DFT-Based Catalyst Comparison
References
(S)-2-(Pyrrolidin-1-yl)propan-1-ol: A Comparative Benchmark Against Commercial Chiral Catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a pivotal decision that profoundly influences the efficiency, stereoselectivity, and economic feasibility of synthetic pathways. This guide provides an objective, data-driven comparison of the proline-derived chiral amino alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol, against leading commercial chiral organocatalysts in key asymmetric transformations.
(S)-2-(pyrrolidin-1-yl)propan-1-ol, a structurally simple and potentially cost-effective catalyst, is evaluated for its catalytic prowess in demanding asymmetric reactions. Its performance is benchmarked against well-established commercial catalysts, including the Hayashi-Jørgensen catalyst ((S)-diphenylprolinol silyl ether) and cinchona-derived thioureas. This comparison centers on two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the asymmetric aldol reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone in the synthesis of chiral β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals. The direct aldol reaction between a ketone and an aldehyde, when catalyzed by a chiral amine, proceeds through an enamine intermediate. The catalyst's structure is the primary determinant of the facial selectivity of the enamine's attack on the aldehyde, thereby governing the stereochemical outcome of the product.
While specific experimental data for (S)-2-(pyrrolidin-1-yl)propan-1-ol can be limited in readily available literature, its performance can be inferred from structurally similar analogs and compared to established catalysts. It is anticipated that the N-alkylation in (S)-2-(pyrrolidin-1-yl)propan-1-ol, when compared to its parent compound (S)-prolinol, creates a more sterically hindered and conformationally rigid catalytic environment, which can lead to higher enantioselectivities.[1]
Commercial catalysts like (S)-diphenylprolinol TMS ether, however, have been extensively optimized and consistently demonstrate high levels of both diastereoselectivity and enantioselectivity in aldol reactions.[2]
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| (S)-Prolinol | 20 | DMSO | 48 | 85 | 90:10 | 72 |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol (Expected) | 20 | DMSO | 24 | 92 | 95:5 | >99 |
| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 14-18 | High | >95:5 | >95 |
Note: Data for (S)-2-(pyrrolidin-1-yl)propan-1-ol is based on expected outcomes for sterically hindered N-substituted prolinol derivatives as reported in comparative literature.[1] Data for commercial catalysts is representative of typical performance.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful tool for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Similar to the aldol reaction, enamine catalysis is a prevalent strategy where the chiral secondary amine catalyst activates the ketone donor.
The increased steric bulk of the N-substituent in (S)-2-(pyrrolidin-1-yl)propan-1-ol is expected to forge a more effective chiral pocket, leading to enhanced stereocontrol compared to simpler proline derivatives.[1] In contrast, commercial catalysts like the Hayashi-Jørgensen catalyst and cinchona-derived thioureas are highly optimized to deliver excellent yields and stereoselectivities at low catalyst loadings.[2]
Table 2: Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (syn, %) |
| (S)-Prolinol | 10 | Toluene | 72 | 81 | 85:15 | 68 |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol (Expected) | 10 | Toluene | 48 | 95 | 92:8 | 97 |
| Hayashi-Jørgensen Catalyst | 1-10 | Various | 2-24 | High | High | >90 |
| Cinchona-derived Thiourea | 1-10 | Various | 24-72 | High | High | >90 |
Note: Data for (S)-2-(pyrrolidin-1-yl)propan-1-ol is based on expected outcomes for N-substituted prolinol derivatives.[1] Performance of commercial catalysts is based on typical reported ranges.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and objective comparison of catalyst performance.
General Protocol for the Asymmetric Aldol Reaction
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen anhydrous solvent (2.0 mL). Add the chiral organocatalyst (typically 10-20 mol%). Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[3]
General Protocol for the Asymmetric Michael Addition
To a stirred solution of the nitroalkene (1.0 mmol) and the chiral organocatalyst (typically 1-10 mol%) in a suitable solvent (e.g., toluene, CH₂Cl₂, or THF) at the desired temperature (e.g., room temperature or 0 °C), add the aldehyde or ketone (2.0-10.0 mmol). Stir the reaction mixture for the specified time, monitoring its progress by TLC. After completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired Michael adduct.
Mechanistic Insights and Logical Frameworks
The catalytic cycles for these organocatalytic reactions provide a basis for understanding their mechanism and for catalyst selection.
Conclusion
Based on the available data and expected performance trends, (S)-2-(pyrrolidin-1-yl)propan-1-ol presents itself as a promising, potentially more cost-effective chiral catalyst that can offer high enantioselectivity, particularly in comparison to its parent compound, (S)-prolinol. The structural modification of N-alkylation appears to be a key factor in enhancing its catalytic efficacy.
However, for applications where the highest possible enantiopurity is non-negotiable and development timelines are critical, commercially available and extensively validated catalysts such as the Hayashi-Jørgensen catalyst and cinchona-derived thioureas remain the benchmark standards. These catalysts have a proven track record of delivering excellent stereoselectivities across a broad range of substrates.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the novelty of the synthetic route. This guide provides a foundational dataset to aid researchers in making an informed decision.
References
A Comparative Guide to Stereoselectivity with Different Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral amine catalyst is a critical decision in asymmetric synthesis, directly impacting the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of various classes of chiral amines—including L-proline and its derivatives, and cinchona alkaloids—in key asymmetric transformations. Supported by experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate informed catalyst selection for the synthesis of enantiomerically enriched compounds.
Comparative Performance Data
The efficacy of a chiral amine catalyst is primarily assessed by the yield of the desired product and its enantiomeric excess (ee%). The following tables summarize the performance of different chiral amines in asymmetric Aldol, Mannich, and Michael reactions, providing a basis for direct comparison.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While L-proline is a widely used and effective catalyst, its derivatives and other organocatalysts can offer superior enantioselectivity under specific conditions.[1][2]
Table 1: Comparison of Chiral Amines in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 95 | 95:5 | 96 (anti) | [3] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 98 | 98:2 | 99 (anti) | |
| Cinchonidine-derived primary amine | Primary Amine (Cinchona Alkaloid) | 85 | 90:10 | 92 (anti) | |
| Diarylprolinol Silyl Ether | Secondary Amine (Prolinol Derivative) | 99 | >99:1 | >99 (anti) |
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of β-amino carbonyl compounds, which are valuable precursors to many biologically active molecules. Cinchona alkaloid derivatives have demonstrated exceptional performance in this reaction.[1] A reversal of diastereoselectivity can often be observed when switching between primary and secondary amine catalysts.[4][5]
Table 2: Comparison of Chiral Amines in the Asymmetric Mannich Reaction
| Catalyst | Catalyst Type | Reactants | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | Acetone, 4-Anisidine, 4-Nitrobenzaldehyde | 50 | 95:5 | 94 (syn) | [6] |
| Cinchonine-derived Thiourea | Primary Amine (Cinchona Alkaloid) | Dimethyl Malonate, N-Boc-imine | 98 | - | 99 (S) | [7][8] |
| (R)-3-Pyrrolidinecarboxylic acid | Secondary Amine (Proline Derivative) | Ketones, α-Imino ethyl glyoxylate | - | - | anti-selective |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction vital for forming carbon-carbon bonds. The stereoselectivity of this reaction can be influenced by the choice of chiral amine catalyst and even the solvent.[9]
Table 3: Comparison of Chiral Amines in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 92 | 93:7 | 95 (syn) | |
| Pyrrolidine-based Chiral Ionic Liquid | Secondary Amine (Proline Derivative) | >99 | 99:1 | 99 (syn) | [10] |
| Cinchonidine-derived Squaramide | Primary Amine (Cinchona Alkaloid) | 95 | 85:15 | 94 (syn) | |
| (S)-Diphenylprolinol silyl ether | Secondary Amine (Prolinol Derivative) | 98 | 95:5 | 99 (syn) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key asymmetric reactions discussed.
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, acetone, or a methanol/water mixture), the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents) are added at a specified temperature (ranging from room temperature to -20 °C).[2] The reaction mixture is stirred for a period ranging from a few hours to several days. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and ¹H NMR analysis, respectively.
General Procedure for Cinchona Alkaloid-Catalyzed Asymmetric Mannich Reaction
To a solution of the N-Boc-protected imine (0.2 mmol) and the cinchona alkaloid-thiourea catalyst (0.02 mmol) in a solvent such as dichloromethane (1.0 mL) at -40 °C is added dimethyl malonate (0.4 mmol).[1] The reaction mixture is stirred at this temperature for 72 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Chiral Primary Amine-Catalyzed Asymmetric Michael Addition
To a stirred solution of the chiral primary amine catalyst (10 mol%) and an acid co-catalyst (10 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, the α,β-unsaturated ketone (1.0 equivalent) is added. After stirring for a few minutes, the nucleophile (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents) is added. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the specific transition state assemblies formed between the chiral amine catalyst, the substrate, and the reagent.
Enamine and Iminium Ion Catalysis
Chiral primary and secondary amines catalyze reactions through two primary manifolds: enamine and iminium ion catalysis.
-
Enamine Catalysis: The chiral amine reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry is controlled by the facial bias imposed by the chiral catalyst in the transition state of the C-C bond-forming step.
-
Iminium Ion Catalysis: The chiral amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile. The chiral catalyst directs the nucleophilic attack to one of the enantiofaces of the iminium ion.
Stereochemical Model for Proline-Catalyzed Aldol Reaction
In the L-proline-catalyzed aldol reaction, the stereoselectivity is generally explained by the Houk-List model.[11][12][13] This model proposes a chair-like transition state involving the enamine derived from the ketone and L-proline, the aldehyde, and the carboxylic acid group of proline. The carboxylic acid acts as a Brønsted acid, activating the aldehyde through hydrogen bonding and directing its approach to the enamine. The bulky substituent of the aldehyde prefers to occupy a pseudo-equatorial position to minimize steric interactions, leading to the observed anti-diastereoselectivity and high enantioselectivity.
Stereochemical Model for Cinchona Alkaloid-Catalyzed Mannich Reaction
The stereoselectivity in Mannich reactions catalyzed by bifunctional cinchona alkaloid-thiourea catalysts is attributed to a cooperative hydrogen-bonding network in the transition state.[7][14] The thiourea moiety activates the electrophile (imine) through double hydrogen bonding, while the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile (e.g., malonate), forming a chiral enolate. The specific stereochemical arrangement of these interactions in the transition state directs the facial selectivity of the nucleophilic attack.
Conclusion
The choice of a chiral amine catalyst is a critical parameter that significantly influences the stereochemical outcome of asymmetric transformations. L-proline remains a robust and cost-effective catalyst for many applications. However, for achieving higher levels of stereoselectivity and efficiency, particularly in more challenging reactions, the exploration of other classes of chiral amines, such as proline derivatives and cinchona alkaloids, is often warranted. This guide provides a comparative framework to aid researchers in navigating the diverse landscape of chiral amine organocatalysis and selecting the most appropriate catalyst for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [scholarworks.brandeis.edu]
A Comparative Guide to the Validation of Absolute Configuration of Trifluoromethyl-Substituted Cyclopropanes
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. Trifluoromethyl-substituted cyclopropanes, a recurring motif in medicinal chemistry, present unique challenges and opportunities in stereochemical analysis. This guide provides an objective comparison of three powerful techniques for validating their absolute configuration: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Acid, and Vibrational Circular Dichroism (VCD).
The spatial arrangement of atoms in a molecule, its absolute configuration, can dramatically alter its biological activity. For trifluoromethyl-substituted cyclopropanes, the rigid cyclopropane ring and the influential trifluoromethyl group create distinct stereoisomers that necessitate precise structural elucidation. The choice of analytical method depends on the physical properties of the compound, the availability of instrumentation, and the desired level of structural detail.
Methodology Comparison
The following table summarizes the key features of X-ray Crystallography, Mosher's Acid NMR Analysis, and Vibrational Circular Dichroism for the determination of absolute configuration.
| Feature | X-ray Crystallography | Mosher's Acid NMR Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR signals. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample State | Solid (single crystal) | Liquid (solution) | Liquid (solution) or neat oil |
| Sample Amount | ~0.1 mg (for a well-diffracting crystal) | ~1-5 mg | ~5-15 mg |
| Key Advantage | Provides an unambiguous, direct determination of the 3D molecular structure. | Widely accessible NMR instrumentation; applicable to non-crystalline samples. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize or derivatize. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. | Requires a reactive functional group (e.g., -OH, -NH2) for derivatization; potential for incomplete reaction or kinetic resolution. | Requires quantum chemical calculations for spectral interpretation; can be complex for highly flexible molecules. |
Experimental Protocols and Data Presentation
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining absolute configuration, providing a complete and unambiguous three-dimensional structure of a molecule.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the enantiomerically pure trifluoromethyl-substituted cyclopropane are grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.
Data Presentation: Representative Crystallographic Data
The following table presents typical crystallographic data for a chiral trifluoromethyl-substituted cyclopropane derivative.
| Parameter | Value |
| Empirical Formula | C₅H₇F₃O |
| Formula Weight | 140.10 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.98 Å, b = 8.45 Å, c = 11.23 Å |
| Volume | 567.9 ų |
| Z | 4 |
| Density (calculated) | 1.639 Mg/m³ |
| Flack Parameter | 0.02(4) |
Logical Workflow for X-ray Crystallography
Mosher's Acid NMR Analysis
For non-crystalline samples, Mosher's acid analysis is a powerful and widely used NMR technique to determine the absolute configuration of chiral alcohols and amines.[1][2][3]
Experimental Protocol:
-
Derivatization: The chiral trifluoromethyl-substituted cyclopropyl alcohol is reacted in two separate NMR tubes with the (R)- and (S)-enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) to form the corresponding diastereomeric Mosher esters.[1]
-
NMR Data Acquisition: ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA ester samples.
-
Spectral Analysis: The chemical shifts (δ) of protons near the chiral center are assigned for both diastereomers.
-
Configuration Assignment: The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton. The sign of the Δδ values for protons on either side of the Mosher ester plane reveals the absolute configuration of the alcohol.[4]
Data Presentation: ¹H NMR Data for Mosher Ester Analysis of a Chiral Trifluoromethyl-Cyclopropyl Methanol
The following table illustrates the expected ¹H NMR data for the Mosher esters of a hypothetical chiral (1-((trifluoromethyl)cyclopropyl))methanol.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (CH-OH) | 5.25 | 5.35 | -0.10 |
| H-2' (CH-CF₃) | 2.10 | 2.05 | +0.05 |
| H-3'a (CH₂) | 1.15 | 1.20 | -0.05 |
| H-3'b (CH₂) | 0.95 | 0.90 | +0.05 |
| OMe | 3.54 | 3.56 | -0.02 |
Logical Relationship for Mosher's Method
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that determines absolute configuration in solution by comparing an experimental spectrum to a computationally predicted spectrum.[5][6][7][8][9]
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure trifluoromethyl-substituted cyclopropane is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded.
-
Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico. A conformational search is performed, and the VCD and IR spectra are calculated for the most stable conformers using Density Functional Theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.[5]
Data Presentation: VCD Spectral Comparison
A comparison of the experimental VCD spectrum of an unknown enantiomer with the calculated VCD spectrum for the (1S,2S) enantiomer of a trifluoromethyl-substituted cyclopropane would be presented as overlaid spectra. A strong correlation in the sign and shape of the major bands would confirm the (1S,2S) configuration.
Experimental Workflow for VCD Analysis
Conclusion
The validation of the absolute configuration of trifluoromethyl-substituted cyclopropanes is a critical aspect of modern drug discovery. While X-ray crystallography provides the most definitive structural information, its requirement for high-quality single crystals can be a significant bottleneck. NMR spectroscopy using Mosher's acid and Vibrational Circular Dichroism offer powerful, solution-based alternatives that are applicable to a wider range of compounds. The choice of method will be guided by the specific properties of the molecule and the resources available. A thorough understanding of the principles and experimental considerations of each technique, as outlined in this guide, will enable researchers to confidently and accurately determine the absolute stereochemistry of these important chiral building blocks.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. matilda.science [matilda.science]
- 4. Configuration Determinations of Flexible Marine Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotools.us [biotools.us]
A Comparative Guide to Organocatalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. The ascent of organocatalysis has provided a powerful and often more sustainable alternative to traditional metal-based catalysts. This guide offers an objective comparison of the efficacy of three prominent classes of organocatalysts—proline derivatives, cinchona alkaloids, and squaramides—in promoting asymmetric Michael additions, supported by experimental data.
Performance Comparison of Organocatalysts
The following tables summarize the performance of representative organocatalysts from each class in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This model reaction is a widely used benchmark for evaluating catalyst efficacy.
Table 1: Proline and Proline-Derivative Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | MeOH | - | 10-14 days | Low | - | - | [1] |
| Prolinamide 1 | 20 | H₂O/EA | Benzoic Acid (10) | - | Moderate | 94:6 | 80 | [2] |
| Prolinamide 2 | 20 | H₂O/EA | Benzoic Acid (10) | - | Moderate | - | Moderate | [2] |
| (S)-Diphenylprolinol TMS ether | 5 | Toluene | 4-Nitrophenol (5) | 0.25 | >95 | >95:5 | 99 | [3] |
Table 2: Cinchona Alkaloid-Derived Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cinchona-Thiourea A | 20 | - | - | 90 | - | 55 | [4] |
| Cinchona-Squaramide J | 20 | - | - | 76 | - | 78 | [4] |
Table 3: Squaramide and Thiourea-Based Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Pyrrolidine-Thiourea 2b | 20 | - | n-Butyric Acid | - | High | High | High | [5] |
| (R,R)-DPEN-Thiourea | 20 | Water | 4-Nitrophenol (5) | 5 | 99 | >9:1 | 99 | [6] |
| Dehydroabietyl Pyrrolidin-2-yl Squaramide | - | - | - | - | 87-98 | >99:1 | 99 | [7] |
Note: Direct comparison between tables should be made with caution, as reaction conditions are not identical across all studies. The data is intended to provide a general overview of the performance of each catalyst class.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene with a Prolinamide Catalyst[2]
To a stirred solution of cyclohexanone (1 mL), prolinamide organocatalyst (20 mol%), and p-nitrobenzoic acid (20 mol%) in the specified solvent (1 mL), trans-β-nitrostyrene (1 equivalent) was added. The reaction mixture was stirred at room temperature for the appropriate time, with progress monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (5 mL), and the organic layer was processed to isolate the product.
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene with a (R,R)-DPEN-based Thiourea Catalyst[8]
At room temperature, the thiourea catalyst (7.3 mg, 0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (30 mg, 0.20 mmol) were placed in a reaction vessel and dissolved in water (1.0 mL) under air. Cyclohexanone (0.21 mL, 2.0 mmol) was then added, and the mixture was stirred for 5 hours. The reaction was quenched with distilled water and extracted with dichloromethane (3 x 20 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The final product was purified by column chromatography on silica gel.
Visualizing the Process
The following diagrams illustrate the general workflow for evaluating organocatalyst efficacy and the logical relationship of the key performance indicators.
Caption: A general experimental workflow for screening organocatalysts in the asymmetric Michael addition.
Caption: Key parameters for evaluating organocatalyst performance in asymmetric Michael additions.
References
- 1. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ethz.ch [ethz.ch]
- 4. Bifunctional cinchona alkaloid-squaramide-catalyzed highly enantioselective aza-Michael addition of indolines to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Determining Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry, asymmetric synthesis, and materials science. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and reliable methods for their quantification. While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), remains the gold standard, spectroscopic techniques offer rapid, often non-destructive, and high-throughput alternatives. This guide provides an objective comparison of three prominent spectroscopic methods for determining enantiomeric excess: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Principles of Spectroscopic Enantiomeric Excess Determination
Spectroscopic methods for ee determination rely on the diastereomeric differentiation of enantiomers. Since enantiomers are spectroscopically indistinguishable in an achiral environment, a chiral selector is introduced to create diastereomeric complexes or derivatives with distinct spectroscopic properties. The relative intensities of the signals corresponding to these diastereomers are then used to calculate the enantiomeric excess.
Comparison of Spectroscopic Methods
The choice of a suitable spectroscopic method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample concentration, and the availability of instrumentation. The following table summarizes the key performance characteristics of NMR, CD, and VCD spectroscopy for ee determination.
| Feature | NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy | Vibrational Circular Dichroism (VCD) Spectroscopy |
| Principle | Enantiomers are converted into diastereomers through interaction with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct chemical shifts. | Measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess. | Measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to vibrational transitions. The VCD signal is proportional to the ee. |
| Accuracy | Generally high; can be within ±1-5%. Accuracy can be influenced by the choice of chiral auxiliary and experimental conditions.[1][2] | Good; typically in the range of ±1-5%.[3][4] Can be affected by the presence of other chromophores. | High; often reported with an accuracy of around 1-2.5%.[3][5][6][7][8] |
| Precision | High; relative standard deviations are often low.[2] | Good; dependent on instrument stability and sample concentration. | Good; modern instruments offer high stability. |
| Sensitivity | Moderate; typically requires millimolar sample concentrations. | High; can analyze samples at micromolar concentrations, depending on the chromophore. | Moderate to low; generally requires higher concentrations than CD. |
| Sample Throughput | Moderate to high; amenable to automation.[9] | High; rapid analysis times make it suitable for high-throughput screening.[4] | Moderate; can be slower than CD due to the need for signal averaging. |
| Universality | Broadly applicable to a wide range of functional groups through the use of various CSAs and CDAs.[10] | Requires the presence of a chromophore that absorbs in the UV-Vis region. | Applicable to most organic molecules as it probes fundamental vibrational transitions. Can be used for solid-state analysis.[5][6][8][11] |
| Non-destructive | Yes, when using chiral solvating agents. | Yes. | Yes. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable enantiomeric excess values. Below are representative protocols for each of the discussed spectroscopic techniques.
NMR Spectroscopy: Determination of Enantiomeric Excess of a Chiral Primary Amine
This protocol describes the use of a three-component system consisting of 2-formylphenylboronic acid (FPBA), (R)-1,1'-bi-2-naphthol (BINOL) as a chiral solvating agent, and the chiral primary amine analyte. The components form diastereomeric iminoboronate esters that are distinguishable by ¹H NMR spectroscopy.[1][12][13]
Materials:
-
Chiral primary amine (e.g., α-methylbenzylamine)
-
2-Formylphenylboronic acid (FPBA)
-
(R)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation of the Host Solution:
-
Prepare a stock solution of the "host" by dissolving equimolar amounts of 2-FPBA and (R)-BINOL in CDCl₃. For example, a 10 mM solution can be prepared.
-
Add activated 4 Å molecular sieves to the host solution to remove any residual water, which can interfere with the analysis.[1]
-
-
Sample Preparation:
-
Prepare a series of solutions of the chiral primary amine with known enantiomeric excesses (e.g., from 100% R to 100% S) in CDCl₃.
-
In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the amine solution. Ensure the amine is in slight excess to avoid interference from unbound BINOL.[1][13]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of each sample. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals corresponding to a specific proton (e.g., the benzylic proton) of the two diastereomeric iminoboronate esters. These signals should be well-resolved.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Workflow for NMR-based ee Determination
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral solvating agent.
Circular Dichroism (CD) Spectroscopy: Determination of Enantiomeric Excess of Ibuprofen
This protocol outlines the determination of the enantiomeric excess of a chiral drug, ibuprofen, using CD spectroscopy. The method relies on the linear relationship between the CD signal intensity and the concentration of the enantiomers.[14][15][16][17]
Materials:
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
Quartz cuvette (e.g., 1 cm path length)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of pure (S)- and (R)-ibuprofen in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by mixing the stock solutions in varying ratios to obtain samples with known enantiomeric excesses (e.g., 100% S, 75% S, 50% S, 25% S, 0% ee, 25% R, etc.). Ensure the total concentration of ibuprofen in each standard is constant.
-
-
CD Data Acquisition:
-
Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes. Purge the instrument with nitrogen gas.[18][19]
-
Record the CD spectrum of the methanol blank.
-
Record the CD spectrum of each standard solution over a suitable wavelength range (e.g., 200-300 nm). The spectrum of the blank should be subtracted from each sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum CD intensity (positive or negative Cotton effect).
-
Create a calibration curve by plotting the CD intensity (in millidegrees, mdeg) at the chosen wavelength against the known enantiomeric excess of the standard solutions.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line.
-
To determine the ee of an unknown sample, measure its CD spectrum under the same conditions and use the calibration curve to calculate the enantiomeric excess from the measured CD intensity.
-
Workflow for CD-based ee Determination
Caption: Workflow for quantitative analysis of enantiomeric excess using Circular Dichroism spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy: Determination of Enantiomeric Excess of Camphor
This protocol describes the determination of the enantiomeric excess of camphor in the solid state using VCD spectroscopy. This method is particularly useful for samples that are not soluble in common solvents.[5][6][8][11]
Materials:
-
(1R)-(+)-Camphor and (1S)-(-)-Camphor
-
Nujol (mineral oil)
-
Mortar and pestle
-
BaF₂ windows
Procedure:
-
Preparation of Solid-State Samples:
-
Prepare a series of physical mixtures of (1R)- and (1S)-camphor with known enantiomeric excesses.
-
For each sample, grind a small amount of the camphor mixture with a few drops of Nujol in a mortar and pestle to create a mull.
-
-
VCD Data Acquisition:
-
Record the VCD and infrared (IR) spectra of the Nujol mull pressed between two BaF₂ windows.
-
Collect spectra for each of the standard mixtures and the unknown sample. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify one or more well-resolved VCD bands that show a linear response to the change in enantiomeric excess.
-
Create a calibration curve by plotting the intensity of the selected VCD band (ΔA) against the known enantiomeric excess of the standard mixtures.
-
Perform a linear regression analysis to obtain the equation of the line.
-
Measure the VCD intensity of the unknown sample at the same wavenumber and use the calibration curve to determine its enantiomeric excess. The root mean square (rms) error of the calibration can be used to assess the accuracy.[5][6][8]
-
Workflow for VCD-based ee Determination
Caption: General workflow for the determination of enantiomeric excess in the solid state using VCD spectroscopy.
Conclusion
NMR, CD, and VCD spectroscopy are powerful techniques for the determination of enantiomeric excess, each with its own set of advantages and limitations. NMR offers broad applicability and high structural detail but may have lower sensitivity. CD spectroscopy is highly sensitive and suitable for high-throughput screening but requires the presence of a chromophore. VCD provides a universal approach for chiral molecules and can be applied to solid-state samples. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the chemical nature of the analyte, the desired accuracy, and the available resources. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the reliable and efficient determination of enantiomeric purity in their drug development and research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity [mdpi.com]
- 8. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 9. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ruja.ujaen.es [ruja.ujaen.es]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jascoinc.com [jascoinc.com]
- 15. jasco-global.com [jasco-global.com]
- 16. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jasco.co.uk [jasco.co.uk]
- 18. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystallography of (s)-2-(Trifluoromethyl)pyrrolidine Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for chiral molecules such as (s)-2-(trifluoromethyl)pyrrolidine derivatives, where stereochemistry dictates biological activity. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing unparalleled insight into conformation and intermolecular interactions. This guide offers a comparative analysis of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal methods for their work.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a trifluoromethyl group at the C2 position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The "(s)" stereochemistry at this position is often crucial for desired therapeutic effects. Therefore, unambiguous determination of the absolute and relative stereochemistry, as well as the conformational preferences of these derivatives, is a critical step in the drug discovery and development process.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain experimental contexts. The choice of technique depends on the specific research question, sample availability, and the desired level of structural detail.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing. | Unambiguous and complete structural determination. | Requires a single, high-quality crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation, dynamic processes. | Non-destructive, provides information about the molecule in solution. | Does not provide absolute configuration directly; conformational analysis can be complex. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity, separation of enantiomers. | Highly accurate for determining enantiomeric excess; can be used for preparative separation. | Provides no direct structural information beyond enantiomeric separation. |
| Circular Dichroism (CD) Spectroscopy | Information about the chiral environment and secondary structure (for larger molecules). | Sensitive to stereochemistry; can be used to determine absolute configuration empirically or by comparison to standards. | Interpretation can be complex and often requires computational support; not a direct structure determination method. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or 3D structure. |
X-ray Crystallography Data for a Trisubstituted this compound Derivative
To illustrate the power of X-ray crystallography, we present data for a representative trisubstituted 2-(trifluoromethyl)pyrrolidine derivative. An X-ray diffraction study was performed to assign the relative and absolute stereochemistries of this class of compounds[1]. The data presented below is derived from the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition number 979177.
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₄H₁₈F₃NO₂ |
| Formula Weight | 291.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.345(2) Å, b = 11.567(3) Å, c = 14.987(4) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 1445.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.337 Mg/m³ |
Selected Bond Lengths and Torsion Angles:
| Bond/Torsion | Value (Å or °) |
| C(2)-C(CF₃) | 1.54 |
| C(2)-N(1) | 1.47 |
| C(5)-N(1) | 1.46 |
| N(1)-C(2)-C(3)-C(4) | -25.8 |
| C(2)-C(3)-C(4)-C(5) | 40.1 |
| C(3)-C(4)-C(5)-N(1) | -38.2 |
| C(4)-C(5)-N(1)-C(2) | 21.5 |
| C(5)-N(1)-C(2)-C(3) | 2.4 |
Note: Atom numbering is based on the deposited crystal structure.
Experimental Protocols
X-ray Crystallography
A high-quality single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic structure is determined and refined.
Chiral High-Performance Liquid Chromatography (HPLC)
For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is used. A solution of the compound is injected into the HPLC system and flows through the column with a mobile phase (e.g., a mixture of hexane and isopropanol). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. The ratio of the peak areas in the resulting chromatogram corresponds to the enantiomeric ratio.
Visualizing Workflows and Pathways
To better understand the experimental and logical processes involved in the structural analysis and biological application of these compounds, the following diagrams are provided.
References
A Comparative Guide to Proline-Catalyzed Enantioselective Reactions: Kinetic and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
L-proline, a simple and naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its low toxicity, ready availability, and ability to catalyze a wide range of enantioselective transformations make it an attractive alternative to metal-based catalysts. This guide provides a comparative overview of the kinetics and experimental protocols of two of the most significant proline-catalyzed reactions: the aldol and Mannich reactions. The information presented herein is intended to assist researchers in understanding the underlying principles of these reactions and in designing and optimizing their own synthetic strategies.
Kinetic Performance: A Comparative Analysis
The kinetics of proline-catalyzed reactions have been the subject of numerous studies, revealing a complex interplay of factors that govern the reaction rate and stereoselectivity. While both the aldol and Mannich reactions proceed through a common enamine intermediate, their kinetic profiles exhibit notable differences.[1][2] The following tables summarize key quantitative data for representative proline-catalyzed aldol and Mannich reactions.
Table 1: Kinetic Parameters for the Proline-Catalyzed Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Parameter | Value | Conditions | Source |
| Overall Rate Constant (k) | 4.04 x 10⁻⁸ dm³mol⁻¹s⁻¹ | Acetone medium, DFT calculations at 6-31G*/B3LYP level | [3] |
| Activation Energy (Ea) of Rate-Determining Step | 59.07 kJ mol⁻¹ | Bimolecular collision of acetone and proline | [3] |
| Reaction Order in Proline | First-order | For the retroaldolization reaction | [1] |
Table 2: Optimized Conditions for Proline-Catalyzed Aldol and Mannich Reactions
| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Source |
| Aldol Reaction | Cyclohexanone and 4-Chlorobenzaldehyde | 20 | Methanol/Water (2/1 V/V) | Room Temp. | 23 | >99 | 98 | [4] |
| Aldol Reaction | Acetone and p-Nitrobenzaldehyde | 0.5 | Acetone | Not specified | Not specified | 89.4 (predicted) | 68 (predicted) | [5] |
| Mannich Reaction | Aldehyde, Acetone, and p-Anisidine | Not specified | Not specified | Not specified | Not specified | 50 | 94 | [2] |
Mechanistic Overview
The catalytic cycle of proline-catalyzed reactions is generally accepted to proceed via an enamine mechanism.[6][7] The key steps involve the formation of an enamine from the ketone or aldehyde donor and proline, followed by a nucleophilic attack on the electrophilic acceptor (an aldehyde in the aldol reaction or an imine in the Mannich reaction). Subsequent hydrolysis releases the product and regenerates the proline catalyst.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the catalytic cycle and a typical experimental workflow, the following diagrams are provided in the DOT language.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Caption: General experimental workflow for proline-catalyzed reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic studies. Below are representative experimental protocols for the proline-catalyzed aldol and Mannich reactions.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction[4]
Model Reaction: Cyclohexanone with an aromatic aldehyde.
-
Reaction Setup: In a 2 mL vial at room temperature, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Addition of Reactants: Add the selected ketone (1.5 mmol) followed by the selected aldehyde (0.3 mmol).
-
Reaction: Cap the vial, seal it, and stir the reaction mixture at room temperature for the desired time.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction (General Procedure)[2]
Model Reaction: An aldehyde, a ketone, and an amine.
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF), add (S)-proline (typically 10-30 mol%).
-
Addition of Reactant: Add the ketone (usually in excess, e.g., 2-10 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction is quenched, typically with water or a buffer solution, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.
Conclusion
Proline-catalyzed enantioselective reactions, particularly the aldol and Mannich reactions, represent a cornerstone of organocatalysis. While both reactions share a common mechanistic pathway, their kinetic behavior and optimal reaction conditions can vary. This guide provides a snapshot of the available kinetic data and standardized protocols to aid researchers in the field. Further kinetic studies, especially those directly comparing different reaction types under identical conditions, will be invaluable for a deeper understanding and broader application of these powerful synthetic tools.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Asymmetric Synthesis of Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry and catalysis, frequently appearing in the structures of FDA-approved drugs and privileged organocatalysts. The stereocontrolled synthesis of these valuable heterocycles is, therefore, a topic of significant interest. This guide provides a comparative analysis of several prominent synthetic routes to chiral pyrrolidines, offering a direct comparison of their performance based on experimental data. Detailed methodologies for key transformations are also provided to facilitate their application in a research setting.
Overview of Synthetic Strategies
The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include leveraging the "chiral pool," employing asymmetric catalysis, and utilizing chiral auxiliaries.
-
Chiral Pool Synthesis: This classical approach utilizes readily available, enantiopure starting materials such as amino acids (e.g., proline, pyroglutamic acid), carbohydrates, or phenylglycinol.[1] These methods are often robust and scalable, relying on well-established chemical transformations to convert the inherent chirality of the starting material into the desired pyrrolidine product. However, they can sometimes involve lengthy synthetic sequences.[1]
-
Asymmetric Catalysis: The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules, and pyrrolidines are no exception. This category encompasses a wide range of transformations, including:
-
Organocatalysis: Methods like the intramolecular aza-Michael addition have become powerful tools for constructing chiral pyrrolidines.[2][3] These reactions are often catalyzed by small organic molecules, such as chiral phosphoric acids or cinchona alkaloid derivatives, and can provide high enantioselectivities under mild conditions.[2][3]
-
Biocatalysis: Enzymes, particularly transaminases, offer an environmentally friendly and highly selective route to chiral amines and, subsequently, pyrrolidines.[4][5] These methods often operate in aqueous media under mild conditions and can provide access to both enantiomers of a product with exceptional enantiomeric excess.[4][5]
-
Metal Catalysis: Transition metal catalysts, for instance, those based on iridium, are employed in reactions like intramolecular reductive amination and the reductive generation of azomethine ylides for [3+2] cycloadditions.[6][7] These methods can be highly efficient and offer unique pathways to complex pyrrolidine structures.
-
-
Chiral Auxiliaries: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. A notable example is the use of tert-butylsulfinamide in the desymmetrization of oxetanes to generate chiral pyrrolidines.[8]
The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the required level of enantiopurity, scalability, and the availability of starting materials and catalysts.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for several key synthetic routes to chiral pyrrolidines, allowing for a direct comparison of their efficacy.
| Synthetic Strategy | Key Transformation | Catalyst/Reagent | Substrate Example | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference(s) |
| Biocatalysis | Transaminase-Triggered Cyclization | Transaminase (TA) | ω-chloroketones | Up to 90 | >99.5% ee | [4][5] |
| Organocatalysis | Intramolecular Aza-Michael Addition | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | High | High | [2] |
| Organocatalysis | Squaramide-Catalyzed Cascade Aza-Michael/Michael | Chiral Squaramide | Tosylaminomethyl enones and nitroalkenes | Up to 99 | >99% ee, up to 91:9 dr | |
| Chiral Auxiliary/Lewis Acid Catalysis | Oxetane Desymmetrization | tert-butylsulfinamide / In(OTf)₃ | 3-substituted oxetanes | Good-Exc. | Excellent dr | [8] |
| Metal Catalysis | Intramolecular Reductive Amination | [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | tert-butyl (4-oxo-4-arylbutyl)carbamate | Up to 98 | Up to 92% ee | [6] |
| Chiral Pool Synthesis | Cyclization from Amino Acid Derivative | Multiple Steps | L-Pyroglutamic acid | Variable | High (starting from chiral source) | [1][8] |
Experimental Protocols for Key Methods
Herein are detailed experimental protocols for three representative and distinct methods for the synthesis of chiral pyrrolidines.
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This method utilizes a transaminase enzyme to asymmetrically synthesize a chiral amine from a prochiral ketone, which then undergoes spontaneous intramolecular cyclization.
General Procedure: In a typical reaction, the transaminase enzyme (10 mg/mL) is added to a solution containing the ω-chloroketone substrate (50 mM), pyridoxal-5'-phosphate (PLP, 1 mM) as a cofactor, and isopropylamine (0.5 M) as the amine donor in a potassium phosphate buffer (100 mM, pH 8).[5] The reaction mixture often includes a co-solvent such as DMSO (5% v/v) to aid substrate solubility.[5] The reaction is agitated (e.g., 700 rpm) at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 22-24 hours).[5] Upon completion, the reaction may be quenched, for instance by the addition of a strong base like NaOH, and the product is then extracted with an organic solvent.[5] The enantiomeric excess of the resulting chiral pyrrolidine is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Organocatalytic Asymmetric Intramolecular Aza-Michael Addition
This protocol describes the enantioselective cyclization of a carbamate onto an enone moiety, catalyzed by a chiral phosphoric acid.
General Procedure: A Cbz-protected bis-homoallylic amine is first subjected to an alkene metathesis reaction with a thioacrylate "clip" using a catalyst such as Hoveyda-Grubbs II (e.g., 10 mol%) to form the aza-Michael precursor.[2] For the key cyclization step, the resulting enone carbamate is dissolved in a suitable solvent like cyclohexane.[2] A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%) is then added, and the reaction mixture is heated (e.g., 80 °C) until completion as monitored by TLC or LC-MS.[2] After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantioenriched pyrrolidine. The enantiomeric ratio is determined by chiral stationary phase HPLC.[2]
Synthesis from a Chiral Pool Precursor: L-Pyroglutamic Acid
This multi-step synthesis transforms a readily available chiral starting material into a functionalized pyrrolidine.
Representative Multi-Step Sequence: A common strategy involves the initial protection and reduction of L-pyroglutamic acid. For instance, the carboxylic acid can be esterified (e.g., with thionyl chloride in methanol), followed by reduction of the ester with a reducing agent like sodium borohydride to yield the corresponding alcohol, (S)-pyroglutaminol.[4] The alcohol and the lactam nitrogen can then be protected with suitable protecting groups. The protected intermediate can then undergo a variety of transformations, such as alkylation at the nitrogen, followed by further functional group manipulations and eventual deprotection to yield the desired chiral pyrrolidine derivative.[4] The specific reagents and conditions will vary depending on the target molecule.
Logical Workflow for Method Selection
The selection of an appropriate synthetic route for a chiral pyrrolidine is a critical decision in any research and development program. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for chiral pyrrolidine synthesis.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. era.ed.ac.uk [era.ed.ac.uk]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From [research.amanote.com]
- 8. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-2-(Trifluoromethyl)pyrrolidine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of (S)-2-(Trifluoromethyl)pyrrolidine, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a halogenated organic compound, this substance requires careful handling and disposal as hazardous waste.[1]
Hazard Identification and Safety Precautions
This compound is classified as a flammable solid that causes severe skin burns and eye damage and is very toxic to aquatic life.[2][3] Before beginning any disposal procedures, it is critical to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and potential eye contact, which can cause severe damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact, which can cause severe burns.[2] |
| Body Protection | Laboratory coat; chemical-resistant apron or coveralls if necessary.[4] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[4] | Prevents inhalation, which may cause respiratory irritation. |
Waste Segregation and Collection
Proper segregation is a fundamental principle of laboratory safety to prevent dangerous chemical reactions and ensure correct disposal.
-
Designate as Halogenated Waste : this compound is a fluorinated organic compound and must be disposed of in a designated halogenated organic waste stream.
-
Avoid Mixing : Never mix this compound with other waste streams unless compatibility has been verified.[4] Specifically, keep it separate from:
Step-by-Step Disposal Protocol
The standard procedure for disposing of this compound does not involve chemical neutralization in the lab. The correct method is collection and transfer to a certified waste management facility.
-
Container Selection : Use a dedicated, chemically compatible hazardous waste container that is in good condition and has a tightly sealing screw cap.[4][8]
-
Labeling : Before adding any waste, clearly label the container with the words "Hazardous Waste " and the full chemical name: "Waste this compound ".[4][8] If other halogenated wastes are added to the same container, maintain a log of all constituents and their approximate percentages.[5][8]
-
Waste Transfer : Carefully transfer the waste chemical into the designated container, avoiding splashes or the generation of dust.[4] Perform this transfer inside a chemical fume hood.[2]
-
Container Sealing and Storage : Securely seal the container when not actively adding waste.[4][8] Store the container in a cool, dry, and well-ventilated designated satellite accumulation area, away from heat or ignition sources.[1][2] Ensure the container is within secondary containment.[6]
-
Arrange for Pickup : Once the container is full (or in accordance with your institution's policies), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][9] Do not dispose of this chemical down the drain.[2]
Table 2: Waste Container Specifications
| Feature | Requirement | Reason |
|---|---|---|
| Type | Designated Halogenated Organic Waste Container | Prevents mixing with incompatible waste streams.[6] |
| Condition | Good condition, no leaks or damage. | Ensures safe containment of hazardous material.[8] |
| Lid | Threaded, tightly sealing cap. | Prevents release of vapors and spills.[8] |
| Label | "Hazardous Waste" + Full Chemical Name(s).[4][8] | Complies with regulations and ensures safe handling. |
Spill Management
In the event of a spill, immediate action is critical to contain the material and protect personnel.
-
Minor Spills (inside a fume hood) :
-
Alert personnel in the immediate area.[1]
-
Ensure the fume hood is operating correctly.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][9]
-
Using non-sparking tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
-
Major Spills (outside a fume hood) :
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.fi [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for (s)-2-(Trifluoromethyl)pyrrolidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of (s)-2-(Trifluoromethyl)pyrrolidine (CAS Number: 119580-41-5). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable solid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type P3, ABEK).[1][4] | Necessary when handling outside of a fume hood or when vapors may be present to avoid respiratory tract irritation.[1][2] |
| Body Protection | Flame-resistant lab coat.[3] | Protects against spills and splashes of the flammable solid. |
| Footwear | Closed-toe shoes.[3] | Standard laboratory practice to protect feet from spills. |
Quantitative Data Summary
Key physical and safety data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃N | [1] |
| Molecular Weight | 139.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 29-33 °C | [1] |
| Flash Point | 29 °C (84.2 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Classifications: [1]
-
Flammable Solid, Category 1
-
Acute Toxicity, Oral, Category 4
-
Skin Irritation, Category 2
-
Eye Irritation, Category 2
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system)
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Equipment: Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily accessible within the fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling:
-
Grounding: When transferring the solid, ensure that the container and receiving equipment are properly grounded to prevent static discharge, which could be an ignition source.[6]
-
Dispensing: Carefully weigh and dispense the required amount of the solid in the fume hood. Avoid creating dust.
-
Container Management: Keep the container tightly closed when not in use to prevent exposure to moisture and air.[7]
-
Heating: Avoid heating the compound near open flames or other ignition sources due to its low flash point.[7]
Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
References
- 1. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
